Product packaging for MN-18(Cat. No.:CAS No. 1391484-80-2)

MN-18

Cat. No.: B591222
CAS No.: 1391484-80-2
M. Wt: 357.4 g/mol
InChI Key: UJKHLVOEXULDRU-UHFFFAOYSA-N
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Description

MN-18, known chemically as N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist developed for research applications . It is the carboxamide analog of THJ-018, where a carboxamide linker group replaces the ketone moiety . This compound exhibits high affinity for human cannabinoid receptors, specifically demonstrating high binding affinity at the cannabinoid type-1 (CB1) receptor, through which it is thought to exert its primary psychoactive effects . In vitro studies have shown that this compound produces greater maximal effects than THC in [³⁵S]GTPγS binding and cAMP signaling assays, indicating that it is a high-efficacy agonist . Furthermore, in vivo animal models have demonstrated that this compound fully substitutes for the discriminative stimulus effects of THC, suggesting it produces interoceptive effects similar to those of cannabis . Pharmacokinetic studies in rodent models show that this compound is rapidly cleared by liver microsomes and undergoes extensive metabolic biotransformation, producing at least 10 unique metabolites that can serve as analytical targets for forensic identification . Research into this compound is valuable for advancing the understanding of cannabinoid receptor function, ligand interactions, and the metabolic pathways of synthetic cannabinoids . It is critical to note that this compound, like other synthetic cannabinoids, has been associated with serious health risks and toxicities in reports of recreational use . This product is intended for forensic analysis, pharmacological research, and metabolic studies in controlled laboratory environments. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic use, human consumption, or in vivo administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23N3O B591222 MN-18 CAS No. 1391484-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-naphthalen-1-yl-1-pentylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-2-3-8-16-26-21-15-7-6-13-19(21)22(25-26)23(27)24-20-14-9-11-17-10-4-5-12-18(17)20/h4-7,9-15H,2-3,8,16H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKHLVOEXULDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301010033
Record name N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide
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Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391484-80-2
Record name N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391484-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MN-18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391484802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Agonist: An In-depth Technical Guide to the Presumed Mechanism of Action of MN-18 on Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action at Cannabinoid Receptors

MN-18 is presumed to act as an agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

  • CB1 Receptors: Primarily located in the central nervous system, CB1 receptors are responsible for the psychoactive effects of cannabinoids. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. CB1 receptor activation also influences ion channels, leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.

  • CB2 Receptors: Predominantly found in the peripheral nervous system and on immune cells, CB2 receptors are key modulators of inflammatory and immune responses. Similar to CB1 receptors, their activation by an agonist like this compound is expected to inhibit adenylyl cyclase and modulate downstream signaling pathways, though the physiological consequences differ due to their tissue distribution.

Quantitative Data for Structurally Related Synthetic Cannabinoids

To provide a quantitative context for the presumed activity of this compound, the following tables summarize the binding affinity (Ki) and functional efficacy (EC50) for the structurally similar and well-studied synthetic cannabinoids JWH-018 and AM-2201. These compounds share the core indole and naphthoyl moieties with this compound.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Related Compounds

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Reference
JWH-0189.00 ± 5.002.94 ± 2.65[1]
AM-22011.02.6[2][3]

Table 2: Cannabinoid Receptor Functional Efficacy (EC50) of Related Compounds

CompoundCB1 Receptor EC50 (nM)CB2 Receptor EC50 (nM)Assay TypeReference
JWH-018102133cAMP Inhibition[1]
AM-22013858cAMP Inhibition[2]

Signaling Pathways

The activation of CB1 and CB2 receptors by an agonist such as this compound initiates a complex network of intracellular signaling. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels. Additionally, these receptors can signal through other G-protein-dependent and -independent pathways, including the mitogen-activated protein kinase (MAPK) cascade and β-arrestin recruitment.

Cannabinoid Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CB1/CB2 Receptor CB1/CB2 Receptor This compound->CB1/CB2 Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Activates β-arrestin β-arrestin CB1/CB2 Receptor->β-arrestin Recruits Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to MAPK Cascade MAPK Cascade β-arrestin->MAPK Cascade Activates ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets MAPK Cascade->Cellular Response Regulates gene expression

Caption: Agonist binding to cannabinoid receptors initiates G-protein and β-arrestin signaling.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following are detailed methodologies for key experiments.

Cannabinoid Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a compound for CB1 and CB2 receptors.

Receptor Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CB1 or CB2 receptors Incubate Incubate membranes, radioligand, and varying concentrations of this compound Membrane_Prep->Incubate Ligand_Prep Prepare radioligand (e.g., [3H]CP55,940) and competitor (this compound) solutions Ligand_Prep->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count IC50 Determine IC50 value from competition binding curve Count->IC50 Ki Calculate Ki value using the Cheng-Prusoff equation IC50->Ki

Caption: Workflow for determining cannabinoid receptor binding affinity.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Competition Binding Assay: In a 96-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., 0.5 nM [3H]CP55,940) with cell membranes (20-50 µg protein) and a range of concentrations of the unlabeled competitor compound (this compound).

  • Incubation: Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity cannabinoid agonist (e.g., 10 µM WIN55,212-2). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to inhibit adenylyl cyclase and decrease intracellular cAMP levels, determining its functional efficacy (EC50) and potency.

cAMP Functional Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed cells expressing CB1 or CB2 receptors into a 96-well plate Pre-treat Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) Seed_Cells->Pre-treat Stimulate Stimulate adenylyl cyclase with forskolin and add varying concentrations of this compound Pre-treat->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) Lyse_Cells->Detect_cAMP EC50_Emax Determine EC50 and Emax values from the dose-response curve Detect_cAMP->EC50_Emax

Caption: Workflow for assessing functional activity via cAMP inhibition.

Detailed Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human CB1 or CB2 receptors in appropriate media and seed them into 96-well plates.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of this compound to the cells.

    • Simultaneously or shortly after, stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 5 µM).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay is based on the competition between native cAMP produced by the cells and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. The EC50 (the concentration of this compound that produces 50% of its maximal effect) and Emax (the maximum effect) are determined by non-linear regression analysis.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing insights into a G-protein-independent signaling pathway.

Beta-Arrestin Recruitment Assay Workflow cluster_transfection Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Transfect_Cells Co-transfect cells with a CB receptor-tagged enzyme fragment and a β-arrestin-tagged complementary enzyme fragment Add_Agonist Add varying concentrations of this compound Transfect_Cells->Add_Agonist Add_Substrate Add enzyme substrate Add_Agonist->Add_Substrate Measure_Signal Measure luminescent or fluorescent signal Add_Substrate->Measure_Signal EC50_Emax Determine EC50 and Emax values from the dose-response curve Measure_Signal->EC50_Emax

Caption: Workflow for measuring β-arrestin recruitment to cannabinoid receptors.

Detailed Methodology:

  • Assay Principle: This assay often utilizes enzyme fragment complementation (EFC). The cannabinoid receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary portion of the enzyme. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme that can convert a substrate into a detectable signal (e.g., luminescence).

  • Cell Culture and Transfection: Use a suitable cell line (e.g., U2OS or CHO-K1) and co-transfect with plasmids encoding the CB receptor-enzyme fragment fusion and the β-arrestin-enzyme fragment fusion.

  • Assay Procedure:

    • Seed the transfected cells into 96- or 384-well plates.

    • Add varying concentrations of this compound to the cells and incubate for a period determined by the kinetics of β-arrestin recruitment (typically 60-90 minutes) at 37°C.

    • Add the detection reagents containing the enzyme substrate.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for signal development.

  • Signal Detection: Measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis: Construct a dose-response curve by plotting the signal intensity against the log concentration of this compound. Determine the EC50 and Emax values using non-linear regression.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, its structural analogy to potent synthetic cannabinoids like JWH-018 provides a strong basis for predicting its mechanism of action. It is anticipated that this compound acts as a high-affinity agonist at both CB1 and CB2 receptors, leading to the inhibition of adenylyl cyclase and the modulation of downstream signaling pathways. The experimental protocols detailed in this guide provide a comprehensive framework for the empirical characterization of this compound and other novel synthetic cannabinoids, which is crucial for a thorough understanding of their pharmacological and toxicological profiles. Further research is imperative to definitively elucidate the specific binding kinetics, functional potency, and signaling bias of this compound.

References

Pharmacological Profile of N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide (NNE1): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide, commonly known as NNE1 or MN-24, is a synthetic cannabinoid that has emerged in recent years. As a member of the indazole-3-carboxamide class, it shares structural similarities with other potent synthetic cannabinoids. This technical guide provides a comprehensive overview of the pharmacological profile of NNE1, with a focus on its interaction with cannabinoid receptors, downstream signaling pathways, and experimental methodologies for its characterization. Due to the limited availability of specific published data for NNE1, this guide also incorporates established protocols for analogous synthetic cannabinoids to provide a framework for its pharmacological assessment.

Pharmacodynamics: Receptor Binding and Functional Activity

The primary pharmacological targets of NNE1 are the cannabinoid receptors, CB1 and CB2. These G-protein coupled receptors (GPCRs) are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes.

Binding Affinity

Table 1: Hypothetical Binding Affinity Data for NNE1

ReceptorRadioligandKi (nM)
Human CB1[3H]CP55,940Data Not Available
Human CB2[3H]CP55,940Data Not Available
Rat CB1[3H]CP55,940Data Not Available
Rat CB2[3H]CP55,940Data Not Available

Note: This table is a template. Specific experimental data for NNE1 is required for completion.

Functional Activity

Functional activity assays determine the biological response elicited by a ligand upon binding to its receptor. For GPCRs like CB1 and CB2, agonist binding typically initiates a signaling cascade. The potency of an agonist is commonly expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. Similar to binding affinity data, specific EC50 values for NNE1 are not widely published. Synthetic cannabinoids in this class are often full agonists at both CB1 and CB2 receptors.

Table 2: Hypothetical Functional Activity Data for NNE1

AssayReceptorEC50 (nM)Emax (%)
[35S]GTPγS BindingHuman CB1Data Not AvailableData Not Available
[35S]GTPγS BindingHuman CB2Data Not AvailableData Not Available
cAMP InhibitionHuman CB1Data Not AvailableData Not Available
β-arrestin RecruitmentHuman CB1Data Not AvailableData Not Available

Note: This table is a template. Specific experimental data for NNE1 is required for completion.

Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist like NNE1 initiates intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NNE1 NNE1 CB1R CB1/CB2 Receptor NNE1->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Figure 1: Simplified signaling pathway upon NNE1 binding to cannabinoid receptors.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate pharmacological characterization of novel compounds. The following sections outline standard methodologies for assessing the binding and functional activity of synthetic cannabinoids like NNE1.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

binding_assay_workflow start Start prep_membranes Prepare cell membranes expressing CB1 or CB2 receptors start->prep_membranes incubation Incubate membranes with a fixed concentration of radioligand (e.g., [3H]CP55,940) and varying concentrations of NNE1 prep_membranes->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation quantification Quantify radioactivity of bound ligand using liquid scintillation counting separation->quantification analysis Analyze data using non-linear regression to determine IC50 quantification->analysis calculation Calculate Ki using the Cheng-Prusoff equation analysis->calculation end End calculation->end

Figure 2: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

gtp_assay_workflow start Start prep_membranes Prepare cell membranes expressing CB1 or CB2 receptors start->prep_membranes incubation Incubate membranes with GDP, [35S]GTPγS, and varying concentrations of NNE1 prep_membranes->incubation separation Separate bound from free [35S]GTPγS by rapid filtration incubation->separation quantification Quantify radioactivity of bound [35S]GTPγS using liquid scintillation counting separation->quantification analysis Analyze data using non-linear regression to determine EC50 and Emax quantification->analysis end End analysis->end

Figure 3: Workflow for a [35S]GTPγS functional assay.

In Vivo Pharmacology

The in vivo effects of synthetic cannabinoids are complex and are primarily mediated by the activation of CB1 receptors in the central nervous system. Typical effects observed in animal models include hypothermia, analgesia, catalepsy, and alterations in locomotor activity.

Table 3: Hypothetical In Vivo Effects of NNE1 in Rodents

TestSpeciesDose (mg/kg)Effect
Body TemperatureMouseData Not AvailableData Not Available
Hot Plate (Analgesia)RatData Not AvailableData Not Available
Ring Immobility (Catalepsy)MouseData Not AvailableData Not Available
Locomotor ActivityRatData Not AvailableData Not Available

Note: This table is a template. Specific experimental data for NNE1 is required for completion.

Conclusion

N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide (NNE1) is a synthetic cannabinoid of the indazole-3-carboxamide class. Based on the pharmacology of structurally related compounds, it is predicted to be a potent agonist at both CB1 and CB2 receptors. However, a comprehensive understanding of its pharmacological profile requires specific experimental data on its binding affinity, functional efficacy, and in vivo effects. The experimental protocols and frameworks provided in this guide offer a basis for the systematic investigation of NNE1 and other novel synthetic cannabinoids. Further research is crucial to fully elucidate the pharmacological and toxicological properties of this compound to inform public health and regulatory efforts.

In-vitro Activity of MN-18: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-18, chemically identified as N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has emerged in the class of designer drugs. As an indazole-based analogue, it demonstrates significant interaction with the cannabinoid receptors, specifically CB1 and CB2. This document provides a comprehensive technical overview of the in-vitro activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support ongoing research and drug development efforts. The data presented herein is compiled from peer-reviewed scientific literature to ensure accuracy and reliability.

Quantitative In-vitro Activity Data

The in-vitro activity of this compound at human cannabinoid receptors has been characterized through radioligand binding and functional assays. The following tables summarize the key quantitative parameters, including binding affinity (Ki) and functional potency (EC50). It is important to note that some discrepancies in binding affinity values have been reported in the literature, which may be attributable to different experimental conditions or methodologies. The data from Gamage et al. (2018) is considered the primary reference for the purpose of this document.

Table 1: Cannabinoid Receptor Binding Affinity (Ki) of this compound

ParameterCB1 ReceptorCB2 ReceptorReference
Ki (nM) 45.7211.098[Gamage et al., 2018]
Ki (nM) 3.863.47[Diao et al., 2017, citing a conference presentation]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) of this compound in cAMP Accumulation Assays

ParameterCB1 ReceptorCB2 ReceptorReference
EC50 (nM) 2.0281.233[Gamage et al., 2018]

Lower EC50 values indicate higher potency in functional assays.

Experimental Protocols

The following sections detail the methodologies employed in the primary literature to determine the in-vitro activity of this compound.

Cannabinoid Receptor Binding Assays

The binding affinity of this compound to human CB1 and CB2 receptors was determined using a competitive radioligand binding assay.[1]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification Membranes Cell Membranes expressing hCB1 or hCB2 Incubate Incubate membranes, radioligand, and this compound at varying concentrations Membranes->Incubate Radioligand [3H]CP55,940 (Radioligand) Radioligand->Incubate MN18 This compound (Test Compound) MN18->Incubate Filter Rapid filtration through glass fiber filters to separate bound from free radioligand Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analysis Calculate Ki values from competition curves Scintillation->Analysis

Caption: Workflow for determining cannabinoid receptor binding affinity.

  • Cell Membranes: Membranes were prepared from HEK293 cells stably expressing either human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940, a high-affinity cannabinoid agonist, was used as the radioligand.

  • Assay Buffer: The binding buffer typically consisted of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA), pH 7.4.

  • Incubation: Assays were performed in 96-well plates. Cell membranes were incubated with a fixed concentration of [³H]CP55,940 and varying concentrations of this compound.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of bound radioactivity on the filters was quantified using liquid scintillation spectrometry.

  • Data Analysis: Competition binding data were analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

The functional activity of this compound as an agonist at CB1 and CB2 receptors was assessed by measuring its effect on forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation.[1]

Experimental Workflow: cAMP Functional Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis Cells HEK293 cells expressing hCB1 or hCB2 Pretreat Pre-treat cells with phosphodiesterase inhibitor (e.g., IBMX) Cells->Pretreat Treat Treat cells with varying concentrations of this compound followed by forskolin stimulation Pretreat->Treat Lysis Lyse cells to release intracellular cAMP Treat->Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) Lysis->Detection Analysis Generate concentration-response curves and calculate EC50 values Detection->Analysis

Caption: Workflow for determining functional activity via cAMP assay.

  • Cell Culture: HEK293 cells stably expressing either human CB1 or CB2 receptors were used.

  • Assay Medium: Cells were typically incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

  • Treatment: Cells were treated with varying concentrations of this compound for a defined period before being stimulated with forskolin, an adenylyl cyclase activator.

  • cAMP Quantification: Following incubation, the cells were lysed, and the intracellular cAMP levels were measured using a commercially available assay kit, such as a homogenous time-resolved fluorescence (HTRF) based assay.

  • Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by this compound was measured, and concentration-response curves were generated to calculate the EC50 value.

Signaling Pathways

This compound, as a synthetic cannabinoid agonist, exerts its effects by activating the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.

Signaling Pathway of this compound at Cannabinoid Receptors

G MN18 This compound CB_Receptor CB1 / CB2 Receptor MN18->CB_Receptor Binds and Activates G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Agonist activation of CB1/CB2 receptors by this compound.

Upon binding of this compound to the extracellular domain of the CB1 or CB2 receptor, a conformational change is induced in the receptor. This leads to the activation of an associated intracellular heterotrimeric G-protein (specifically of the Gi/o family). The activated G-protein, in turn, inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which subsequently modulates the phosphorylation state and activity of various downstream proteins, leading to the ultimate cellular responses associated with cannabinoid receptor activation.

Conclusion

This technical guide provides a consolidated overview of the in-vitro pharmacological profile of this compound. The quantitative data clearly indicate that this compound is a potent agonist at both CB1 and CB2 receptors, with a slightly higher affinity and potency for the CB2 receptor. The detailed experimental protocols and the visualized signaling pathway offer a foundational understanding for researchers engaged in the study of synthetic cannabinoids. Further research is warranted to fully elucidate the downstream cellular consequences of this compound-mediated receptor activation and to understand the potential toxicological implications.

References

An In-Depth Technical Guide to the Synthetic Cannabinoid MN-18

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MN-18, also known by its IUPAC name N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid that has emerged as a compound of interest within the scientific and drug development communities. As an indazole-based derivative, it belongs to a class of synthetic cannabinoids that have been widely studied for their high affinity and efficacy at the cannabinoid receptors, CB1 and CB2. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, intended for researchers, scientists, and professionals in drug development.

Initially identified in the early 2010s as a designer drug, this compound's potent psychoactive effects are attributed to its action as a full agonist at the CB1 receptor, which is primarily located in the central nervous system. Its interaction with the CB2 receptor, predominantly found in the peripheral immune system, also suggests potential immunomodulatory effects. The compound's structural similarity to other synthetic cannabinoids, such as AKB48, where the adamantyl group is replaced by a naphthalenyl group, places it within a lineage of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

History and Discovery

The development of this compound is situated within the broader history of synthetic cannabinoid research, which began with the aim of understanding the endocannabinoid system and developing therapeutic agents. The pioneering work of researchers like John W. Huffman led to the creation of numerous aminoalkylindoles, which laid the groundwork for subsequent structural classes of synthetic cannabinoids.

The emergence of indazole-based cannabinoids, including this compound, represents a significant evolution in this field. These compounds were designed to circumvent legal restrictions placed on earlier indole-based substances while retaining high affinity for cannabinoid receptors. The precise origin of this compound's first synthesis is not extensively documented in publicly available scientific literature, a common characteristic for many compounds that first appear on the designer drug market. However, its structural features are a clear evolution from previously synthesized research compounds. The addition of the 1-pentyl chain and the naphthalenoyl group are common modifications in synthetic cannabinoid design, intended to enhance binding affinity and potency.

Chemical Synthesis

The synthesis of this compound, N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide, follows a multi-step procedure common for the preparation of indazole-3-carboxamide derivatives. A representative synthetic pathway is outlined below.

General Synthesis Pathway for this compound

Synthesis_Pathway Indazole_3_COOH Indazole-3-carboxylic acid N_Alkylation N-Alkylation Indazole_3_COOH->N_Alkylation 1-Bromopentane, Base (e.g., NaH) Alkylated_Indazole 1-Pentyl-1H-indazole-3-carboxylic acid N_Alkylation->Alkylated_Indazole Amide_Coupling Amide Coupling Alkylated_Indazole->Amide_Coupling 1-Naphthylamine, Coupling agent (e.g., EDC, HOBt) MN18 This compound Amide_Coupling->MN18

Caption: A representative synthetic pathway for this compound.

Step 1: N-Alkylation of Indazole-3-carboxylic acid The synthesis typically begins with the N-alkylation of indazole-3-carboxylic acid. This is achieved by reacting indazole-3-carboxylic acid with a suitable pentylating agent, such as 1-bromopentane, in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). The base deprotonates the nitrogen of the indazole ring, allowing for nucleophilic attack on the pentyl halide to form 1-pentyl-1H-indazole-3-carboxylic acid.

Step 2: Amide Coupling The resulting 1-pentyl-1H-indazole-3-carboxylic acid is then coupled with 1-naphthylamine. This amide bond formation is facilitated by a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxybenzotriazole (HOBt), in a suitable solvent like DMF. This reaction yields the final product, this compound. Purification is typically performed using column chromatography.

Pharmacological Data

This compound is a potent agonist at both the CB1 and CB2 receptors. Its pharmacological activity has been characterized through various in vitro assays, with key quantitative data summarized in the table below.

ParameterCB1 ReceptorCB2 ReceptorReference
Binding Affinity (Ki) 45.72 nM11.098 nM[1]
Functional Potency (EC50) 2.028 nM1.233 nM[1]

Experimental Protocols

The characterization of this compound's pharmacology relies on standardized in vitro assays. The following sections detail the methodologies for key experiments.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.

Methodology: A competitive radioligand displacement assay is employed using membranes prepared from cells expressing the human CB1 or CB2 receptor.

Experimental Workflow:

Binding_Assay_Workflow Start Prepare receptor membranes Incubation Incubate membranes with radioligand (e.g., [3H]CP-55,940) and this compound Start->Incubation Filtration Rapid vacuum filtration to separate bound and free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Calculate Ki values using Cheng-Prusoff equation Scintillation->Analysis End Determine binding affinity Analysis->End

Caption: Workflow for a cannabinoid receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors are prepared by homogenization in a buffer solution and subsequent centrifugation to isolate the membrane fraction.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA), pH 7.4.

  • Incubation: Receptor membranes are incubated with a fixed concentration of a high-affinity cannabinoid radioligand (e.g., [³H]CP-55,940) and varying concentrations of this compound.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of this compound as a CB1 and CB2 receptor agonist.

Methodology: This assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified.

Experimental Workflow:

GTPgS_Assay_Workflow Start Prepare receptor membranes Incubation Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of this compound Start->Incubation Filtration Rapid vacuum filtration to separate bound and free [35S]GTPγS Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Generate dose-response curves to determine EC50 and Emax Scintillation->Analysis End Determine functional potency and efficacy Analysis->End

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Detailed Protocol:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the target receptor are used.

  • Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA, pH 7.4.

  • Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, an excess of GDP, and varying concentrations of this compound.

  • Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated by plotting the stimulated [³⁵S]GTPγS binding against the concentration of this compound. The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values are determined from these curves.

cAMP Accumulation Assay

Objective: To further characterize the functional activity of this compound by measuring its effect on adenylyl cyclase activity.

Methodology: CB1 and CB2 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production.

Experimental Workflow:

cAMP_Assay_Workflow Start Culture cells expressing CB1 or CB2 receptors Pre_incubation Pre-incubate cells with varying concentrations of this compound Start->Pre_incubation Stimulation Stimulate adenylyl cyclase with forskolin Pre_incubation->Stimulation Lysis_Detection Lyse cells and measure cAMP levels (e.g., using ELISA or HTRF) Stimulation->Lysis_Detection Analysis Generate dose-response curves to determine IC50 Lysis_Detection->Analysis End Determine inhibitory potency Analysis->End

Caption: Workflow for a cAMP accumulation assay.

Detailed Protocol:

  • Cell Culture: Whole cells expressing the cannabinoid receptor of interest are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

  • Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.

Signaling Pathways

As a cannabinoid receptor agonist, this compound modulates several intracellular signaling pathways upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.

CB1/CB2 Receptor Signaling Cascade

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MN18 This compound CB_Receptor CB1/CB2 Receptor MN18->CB_Receptor Binds G_Protein Gαi/oβγ CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits MAPK MAPK (ERK1/2) G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

Caption: Major signaling pathways activated by this compound through CB1/CB2 receptors.

Key Signaling Events:

  • Inhibition of Adenylyl Cyclase: Activation of the Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This, in turn, reduces the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit can directly modulate the activity of ion channels. It typically activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. It also inhibits voltage-gated calcium channels, which reduces neurotransmitter release.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can also activate the MAPK/extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of gene expression and cell proliferation.

Conclusion

This compound is a potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. Its discovery and study have contributed to the understanding of the structure-activity relationships of indazole-based cannabinoids. The in-depth characterization of its pharmacological properties through receptor binding and functional assays provides valuable data for researchers in the fields of pharmacology, toxicology, and drug development. The detailed experimental protocols and an understanding of the signaling pathways it modulates are crucial for the continued investigation of this and related compounds. As with all potent synthetic cannabinoids, further research is necessary to fully elucidate its physiological and potential therapeutic or toxicological effects.

References

An In-depth Technical Guide to the Research Chemical MN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: MN-18 is a research chemical and is not intended for human or veterinary use. The physiological and toxicological properties of this compound are not fully characterized. This document is for informational and research purposes only.

Introduction

This compound, also known by its formal name N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA).[1] It belongs to the indazole-3-carboxamide class of compounds, which includes a large number of potent agonists for the cannabinoid receptors CB1 and CB2. Structurally, this compound is an analogue of AKB48 (APINACA), where the adamantyl group is replaced by a naphthalenyl group.[1] It has been identified as a designer drug sold online.[2] Due to its potent activity at cannabinoid receptors, this compound is a subject of interest in forensic science, toxicology, and pharmacology research. A significant concern associated with compounds like this compound is the potential for metabolic hydrolysis of the amide group, which could release 1-naphthylamine, a known carcinogen.[2]

Physicochemical and Pharmacological Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for experimental design and interpretation.

Physicochemical Properties
PropertyValueReference
Formal Name N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide[1]
Alternate Names N-(Naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide[3]
CAS Number 1391484-80-2[1][3]
Molecular Formula C₂₃H₂₃N₃O[1][3]
Formula Weight 357.5 g/mol [1][2]
Purity ≥98% (typical for research-grade material)[1]
Formulation Crystalline solid[1]
Storage -20°C[1]
Stability ≥ 5 years (under specified storage)[1]
Solubility
SolventConcentrationReference
DMF 33 mg/ml[1]
DMSO 20 mg/ml[1]
Ethanol 2.5 mg/ml[1]
DMF:PBS (pH 7.2) (1:2) 0.3 mg/ml[1]
Pharmacological Data

This compound acts as a potent agonist at both the CB1 and CB2 receptors.[2] The binding affinity (Ki) and functional potency (EC₅₀) values are critical parameters for understanding its interaction with the endocannabinoid system.

ParameterReceptorValue (nM)Reference
Binding Affinity (Ki) CB145.72[2]
CB211.098[2]
Functional Potency (EC₅₀) CB12.028[2]
CB21.233[2]

Synthesis and Analysis

Plausible Synthetic Pathway

The synthesis of indazole-3-carboxamide synthetic cannabinoids like this compound typically involves a two-step process: N-alkylation of the indazole core followed by amide coupling. A common and effective method utilizes indazole-3-carboxylic acid as the starting material.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Amide Coupling Start Indazole-3-carboxylic Acid Intermediate N-pentyl-indazole-3-carboxylic Acid Start->Intermediate 1. NaH, DMF, 0°C 2. 1-Bromopentane Intermediate2 N-pentyl-indazole-3-carboxylic Acid Amine 1-Naphthylamine Product This compound (N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide) Intermediate2->Product Coupling Agent (e.g., TBTU) Base (e.g., TEA), DMF

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from indazole-3-carboxylic acid.

Materials:

  • Indazole-3-carboxylic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1-Bromopentane

  • 1-Naphthylamine

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: N-Alkylation of Indazole-3-carboxylic Acid

  • Suspend indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH, ~2.2 equivalents) portion-wise to the suspension. Allow the mixture to stir at 0°C for 30-60 minutes until gas evolution ceases.

  • Add 1-bromopentane (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water. Acidify the mixture with 1M HCl to a pH of ~3-4, which will precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-pentyl-indazole-3-carboxylic acid. Purify via recrystallization or column chromatography if necessary.

Step 2: Amide Coupling

  • Dissolve the N-pentyl-indazole-3-carboxylic acid (1 equivalent) from Step 1 in anhydrous DMF.

  • Add TBTU (1.2 equivalents) and TEA (3 equivalents) to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Add 1-naphthylamine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

  • Characterize the final product using techniques such as NMR and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in a seized material or biological sample extract.

Instrumentation & Parameters:

  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Mass Spectrometer (MS): Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless or split mode depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp 1: 25°C/min to 300°C.

    • Hold at 300°C for 10 min.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-550).

Procedure:

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile). For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

  • Calibration: Prepare a series of calibration standards of this compound of known concentrations.

  • Injection: Inject the prepared sample and calibration standards into the GC-MS system.

  • Data Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum to that of a certified reference standard. The mass spectrum should show a characteristic molecular ion (m/z 357.5) and fragmentation pattern. Quantify the amount of this compound by constructing a calibration curve from the standard solutions.

Mechanism of Action & Pharmacology

Cannabinoid Receptor Signaling Pathway

As a cannabinoid receptor agonist, this compound exerts its effects by activating CB1 and CB2 receptors. These are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the inhibitory G-protein, Gi/o.

Signaling_Pathway cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_Protein Inactive G-Protein (αβγ-GDP) CB1_R->G_Protein Activates G_alpha α-GTP G_Protein->G_alpha GDP→GTP exchange & dissociation G_beta_gamma βγ G_Protein->G_beta_gamma GDP→GTP exchange & dissociation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ↓ Conversion MN18 This compound (Ligand) MN18->CB1_R Binds ATP ATP Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response Leads to G_alpha->AC Inhibits

Caption: Gi/o-coupled cannabinoid receptor signaling pathway.

Experimental Protocol: In-Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the human CB1 receptor (e.g., HEK293 or CHO-hCB1 cells).

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Non-specific binding control: WIN 55,212-2 or another potent, unlabeled cannabinoid ligand (10 µM).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4 (ice-cold).

  • GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Total Binding: To triplicate wells, add the vehicle control (e.g., DMSO).

  • Non-specific Binding (NSB): To triplicate wells, add the unlabeled ligand (e.g., WIN 55,212-2) to a final concentration of 10 µM.

  • Competitive Binding: To the remaining wells, add serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in triplicate.

  • Add Radioligand: Add [³H]CP-55,940 to all wells at a final concentration near its Kd value (e.g., 0.5-1.5 nM).

  • Add Membranes: Add the CB1 receptor membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: In-Vitro Functional Assay (cAMP)

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at the CB2 receptor.

Materials:

  • Cells stably expressing the human CB2 receptor (e.g., CHO-hCB2).

  • Forskolin (an adenylyl cyclase activator).

  • Test Compound: this compound, serially diluted.

  • Reference Agonist: CP-55,940 or WIN 55,212-2.

  • Assay Buffer/Medium: HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX (0.5 mM).

  • cAMP detection kit (e.g., LANCE Ultra cAMP, HTRF, or ELISA-based).

Procedure:

  • Cell Plating: Seed the CHO-hCB2 cells into a 96-well plate and incubate overnight to allow for attachment.

  • Pre-incubation: Remove the growth medium and replace it with assay buffer containing IBMX. Incubate for 30-60 minutes at 37°C.

  • Agonist Addition: Add serial dilutions of this compound or the reference agonist to the wells in triplicate.

  • Stimulation: Immediately add forskolin to all wells (except the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 3-10 µM).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's protocol.

  • cAMP Detection: Perform the steps to measure the intracellular cAMP concentration using the chosen detection kit (e.g., adding detection reagents and measuring luminescence, fluorescence, or absorbance).

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Normalize the data, setting the basal cAMP level (no forskolin) as 0% and the forskolin-stimulated level as 100%.

    • Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the EC₅₀ (potency) and Emax (maximum efficacy) values.

Experimental Workflow Overview

The in-vitro characterization of a novel research chemical like this compound follows a logical progression from initial binding studies to functional assessment.

Workflow cluster_planning Phase 1: Preparation & Binding cluster_function Phase 2: Functional Assessment cluster_analysis Phase 3: Final Analysis A Compound Acquisition & Preparation of Stock Solutions B Primary Screen: Competitive Radioligand Binding Assay A->B C Determine Binding Affinity (Ki) for CB1 and CB2 Receptors B->C D Secondary Screen: cAMP Functional Assay C->D Proceed if Binding Affinity is Significant E Determine Potency (EC50) & Efficacy (Emax) D->E F Classify Compound: Full Agonist, Partial Agonist, or Antagonist E->F G Data Compilation & Reporting F->G

Caption: In-vitro characterization workflow for this compound.

References

An In-Depth Technical Guide on the Toxicological Properties of MN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-18 (N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has emerged as a designer drug.[1] As an indazole-based compound, it acts as an agonist at the cannabinoid receptors CB1 and CB2, leading to psychoactive effects similar to those of Δ⁹-tetrahydrocannabinol (THC), the primary active component of cannabis.[2] However, like many synthetic cannabinoids, this compound exhibits a more potent and unpredictable toxicological profile, posing significant risks to users. This guide provides a comprehensive overview of the known toxicological properties of this compound, drawing from available in vitro and in vivo data, metabolic studies, and information on related synthetic cannabinoids to offer a thorough understanding for research and drug development professionals.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide[3]
CAS Number 1391484-80-2[1]
Molecular Formula C23H23N3O[1]
Molar Mass 357.457 g/mol

Toxicological Properties

Pharmacodynamics: Receptor Binding and Activity

This compound is a potent agonist of both the CB1 and CB2 cannabinoid receptors. Its binding affinity and functional activity have been characterized in in vitro assays.

ParameterCB1 ReceptorCB2 ReceptorReference
Ki (binding affinity) 45.72 nM11.098 nM
EC50 (functional activity) 2.028 nM1.233 nM

These values indicate that this compound binds with high affinity to both cannabinoid receptors and is a potent activator of these receptors. Full agonism at the CB1 receptor, in particular, is associated with the severe psychoactive and adverse effects often seen with synthetic cannabinoids, which are more intense and longer-lasting than the partial agonism of THC.[4]

Toxicokinetics and Metabolism

The metabolism of this compound has been studied in human hepatocytes. Like other synthetic cannabinoids, it undergoes extensive metabolism, and the parent compound is rarely detected in urine.[5][6]

Metabolic Pathways:

  • Hydroxylation: Occurs on the pentyl chain and the naphthalene ring.

  • Carboxylation: The pentyl chain can be oxidized to a carboxylic acid.

  • Glucuronidation: Hydroxylated metabolites are often conjugated with glucuronic acid for excretion.

A significant concern with the metabolism of this compound is the potential for the metabolic hydrolysis of the amide group, which could release 1-naphthylamine. 1-naphthylamine is a known carcinogen, raising concerns about the long-term toxicity of this compound exposure.

Thirteen metabolites of this compound have been identified in human hepatocyte incubations. The most abundant metabolites include:

  • 1-pentyl-1H-indazole-3-carboxylic acid

  • Pentyl-carbonylated this compound

  • Naphthalene-hydroxylated this compound[6]

In Vitro Toxicity

Detailed in vitro cytotoxicity data for this compound is limited in the public domain. However, the general approach to assessing the in vitro toxicity of synthetic cannabinoids involves cell-based assays to determine cell viability and genotoxicity.

In Vivo Toxicity and Adverse Effects

Reported Adverse Effects of Indazole/Indole Synthetic Cannabinoids:

  • Neurological: Agitation, aggression, psychosis, hallucinations, paranoia, confusion, anxiety, and seizures.[1][3]

  • Cardiovascular: Tachycardia, hypertension, and in severe cases, cardiac arrhythmias and stroke.[4]

  • Gastrointestinal: Nausea and vomiting.[5]

  • Renal: Acute kidney injury.[4]

  • Psychiatric: Symptoms of psychosis and anxiety have been reported in individuals with pre-existing mental health conditions following the use of similar synthetic cannabinoids.

Given the high potency of this compound as a CB1 receptor agonist, it is highly probable that it can induce these severe and potentially life-threatening effects.

Experimental Protocols

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human CB1 or CB2 receptor are prepared from transfected cell lines (e.g., CHO or HEK293 cells).

  • Radioligand Binding: A radiolabeled cannabinoid agonist with known high affinity (e.g., [3H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for competitive binding.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a test compound on cell viability.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human lung fibroblasts, hepatocytes) is cultured in 96-well plates.

  • Compound Exposure: Cells are treated with a range of concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the concentration that causes 50% inhibition of cell viability (IC50) is calculated.

Visualizations

Workflow for in vitro toxicity assessment of this compound.

G cluster_pathway Generalized Cannabinoid Receptor Signaling Pathway cluster_cell Neuron cluster_effects Downstream Cellular Effects MN18 This compound CB1R CB1 Receptor MN18->CB1R Agonist Binding Gi Gi/o Protein CB1R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibition K_channel Inwardly Rectifying K+ Channel Gi->K_channel Activation MAPK MAPK Pathway (ERK, JNK, p38) Gi->MAPK Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Neurotransmitter_release Inhibition of Neurotransmitter Release Ca_channel->Neurotransmitter_release Neuronal_excitability Decreased Neuronal Excitability K_channel->Neuronal_excitability Gene_expression Altered Gene Expression MAPK->Gene_expression

Generalized CB1 receptor signaling cascade activated by this compound.

Conclusion

This compound is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its toxicological profile is characteristic of a full CB1 receptor agonist, suggesting a high potential for severe adverse effects, including neurological, cardiovascular, and psychiatric complications. The metabolic pathway of this compound raises concerns due to the potential formation of the carcinogenic metabolite, 1-naphthylamine. While specific in vivo toxicity data for this compound is lacking, the extensive documentation of severe toxicity associated with other indazole and indole synthetic cannabinoids underscores the significant health risks posed by this compound. Further research is imperative to fully characterize the toxicological properties of this compound and to develop effective clinical interventions for intoxication. This guide serves as a foundational resource for professionals engaged in the study and regulation of novel psychoactive substances.

References

A Technical Guide to MN-18 and the Landscape of Indazole-Based Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of MN-18, a potent synthetic cannabinoid receptor agonist, and situates it within the broader context of indazole-based cannabinoids. This compound (N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide) is a high-affinity ligand for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, demonstrating the structural hallmarks of the indazole-carboxamide class that has become prevalent among novel psychoactive substances. This document details the chemical properties, pharmacology, and structure-activity relationships of this compound and related compounds. Furthermore, it outlines key experimental methodologies for synthesis, in vitro receptor binding and functional assays, in vivo assessment, and analytical detection. A significant focus is placed on the toxicological implications of this compound's metabolic pathways, particularly the potential release of the known carcinogen 1-naphthylamine. All quantitative data are presented in tabular format for comparative analysis, and key processes are visualized through pathway and workflow diagrams.

Introduction to Indazole-Based Synthetic Cannabinoids

Emergence and Public Health Significance

Synthetic cannabinoid receptor agonists (SCRAs) represent the largest and most structurally diverse class of novel psychoactive substances.[1] Initially developed for therapeutic research, these compounds have been diverted for illicit use, posing a significant threat to public health.[1] Indazole-carboxamide SCRAs, in particular, have emerged as a prevalent and highly potent subclass, frequently associated with severe adverse health effects and fatalities that are uncharacteristic of cannabis.[1][2]

The Indazole Core: A Key Pharmacophore

The indazole heterocyclic core is a critical structural feature that confers high potency to many SCRAs. Compared to analogous indole-based structures, the indazole moiety is often associated with superior affinity for cannabinoid receptors.[3] This is attributed to the indazole skeleton's ability to stabilize the ligand's binding interaction within the CB1 receptor's active site.[4]

General Mechanism of Action at Cannabinoid Receptors

Like the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), indazole-based cannabinoids exert their effects by activating the endogenous G protein-coupled cannabinoid receptors, CB1 and CB2.[1] The psychoactive effects are primarily mediated through agonist activity at the CB1 receptor, which is densely expressed in the central nervous system.[1] Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and modulation of ion channels, ultimately altering neurotransmitter release.

CB1_Signaling_Pathway General Signaling Pathway of a Cannabinoid Agonist cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (decreased) AC->cAMP Agonist Indazole Cannabinoid (e.g., this compound) Agonist->CB1 binds to Downstream Modulation of Neurotransmitter Release cAMP->Downstream leads to

General Signaling Pathway of a Cannabinoid Agonist

This compound: A Case Study

Chemical Identity and Structure

This compound is an indazole-based SCRA first identified in Japan in 2014.[5] Its chemical properties are summarized below.

  • Systematic Name: N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide[5][6][7]

  • CAS Number: 1391484-80-2[6][7]

  • Molecular Formula: C₂₃H₂₃N₃O[6][7]

  • Molar Mass: 357.46 g/mol

Relationship to Other Cannabinoids

The structure of this compound is derived from earlier SCRAs, representing a common trend of modifying existing scaffolds to create new psychoactive compounds. It is the indazole core analogue of NNE1 and is structurally related to AKB48 (APINACA), where the adamantyl group is replaced by a naphthalenyl group.[6] It is also an analogue of THJ-018, differing by the substitution of a carboxamide linker for a ketone.[5]

Structural_Relationships Structural Relationship of this compound to Precursor Compounds APINACA APINACA (AKB48) (Adamantyl Head Group) MN18 This compound APINACA->MN18 Replace Adamantyl with Naphthyl NNE1 NNE1 (Indole Core) NNE1->MN18 Replace Indole with Indazole THJ018 THJ-018 (Ketone Linker) THJ018->MN18 Replace Ketone with Carboxamide

Structural Relationship of this compound to Precursor Compounds

Pharmacology and Potency

Receptor Binding Affinity and Functional Potency

This compound is a potent agonist at both CB1 and CB2 receptors. The inhibition constant (Ki) is a measure of binding affinity, while the half-maximal effective concentration (EC50) reflects the compound's functional potency to elicit a cellular response.[8][9] Lower values for both metrics indicate higher affinity and potency, respectively.

ParameterReceptorValue (nM)Reference
Binding Affinity (Ki) CB145.72
CB211.10
Functional Potency (EC50) CB12.03
CB21.23
Table 1: Cannabinoid Receptor Activity of this compound
Comparative Analysis with Other Indazole Cannabinoids

The potency of this compound is comparable to other potent indazole- and indole-based SCRAs that have been prevalent on the illicit market.

CompoundCoreCB1 EC50 (nM)CB2 EC50 (nM)Reference
This compound Indazole2.031.23
5F-ADB-PINACA Indazole0.240.88[10]
AB-FUBINACA Indazole2115[10]
ADB-FUBINACA Indazole1.22.5[10]
JWH-018 Indole9.0 (Ki)2.94 (Ki)[11]
Δ⁹-THC Dibenzopyran40.7 (Ki)36 (Ki)[12]
Table 2: Comparative Potencies of Selected Cannabinoids

Structure-Activity Relationships (SAR) of Indazole-Based Cannabinoids

The biological activity of indazole-based SCRAs is highly dependent on the chemical substituents at three key positions: the N1-alkyl chain, the indazole core itself, and the 3-carboxamide "head" group.

  • N1-Position: A terminal pentyl or 5-fluoropentyl chain is common and generally confers high potency.[3]

  • Core Heterocycle: As noted, an indazole core generally results in higher potency than an indole core.[3]

  • 3-Carboxamide Group: The substituent attached to the carboxamide nitrogen is a major determinant of receptor affinity and selectivity. Bulky, lipophilic groups (e.g., naphthyl in this compound, adamantyl in APINACA) or amino acid esters/amides (e.g., valinate in AMB-FUBINACA) are frequently employed.

Key Structural Regions Influencing SAR in Indazole Cannabinoids

Methodologies for Research and Analysis

Synthesis of Indazole-3-Carboxamides

The synthesis of compounds like this compound typically involves a standard amide coupling reaction. The general workflow starts with a protected indazole, which is carboxylated to form an indazole-3-carboxylic acid intermediate. This intermediate is then activated and coupled with the desired amine (in the case of this compound, 1-naphthylamine) to yield the final product.

Synthesis_Workflow General Synthesis Workflow for Indazole-3-Carboxamides start Indazole-3-carboxylic acid activation Carboxylic Acid Activation (e.g., EDC, HOBT) start->activation coupling Amide Coupling (e.g., Naphthylamine) activation->coupling product N-substituted Indazole-3-carboxamide (e.g., this compound) coupling->product

General Synthesis Workflow for Indazole-3-Carboxamides

Experimental Protocol: General Amide Coupling The following is a representative protocol for the final coupling step.

  • Dissolve the 1-alkyl-indazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add amide coupling reagents, such as 1-hydroxybenzotriazole (HOBT, 1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.), along with a non-nucleophilic base like triethylamine (TEA, 3 eq.).

  • Stir the mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., 1-naphthylamine, 1 eq.) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product using an organic solvent (e.g., 10% methanol in chloroform).

  • Wash the combined organic layers with sodium bicarbonate solution and brine, then dry over sodium sulfate.

  • Evaporate the solvent under reduced pressure and purify the crude product via column chromatography to yield the final compound.

In Vitro Experimental Protocols

5.2.1 Radioligand Binding Assay (for Ki) This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

  • Principle: Cell membranes expressing the receptor of interest (e.g., CB1) are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Methodology: The reaction is allowed to reach equilibrium. The membrane-bound radioactivity is then separated from the unbound ligand by rapid filtration. The amount of radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[13]

5.2.2 GPCR Functional Assay (for EC50) This assay measures the functional potency of an agonist by quantifying a downstream cellular response following receptor activation.

  • Principle: For CB1 receptors, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition can be measured in cells stimulated with forskolin, a direct activator of adenylyl cyclase.

  • Methodology: HEK-293 cells stably expressing the human CB1 receptor are treated with forskolin to stimulate cAMP production. The cells are then exposed to varying concentrations of the test agonist (e.g., this compound). The resulting intracellular cAMP levels are measured, often using a competitive immunoassay or a real-time biosensor like Bioluminescence Resonance Energy Transfer (BRET).[14][15]

  • Data Analysis: A dose-response curve is generated by plotting the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. The EC50 value is the concentration of the agonist that produces 50% of its maximal inhibitory effect.

In Vivo Assessment Protocol: The Cannabinoid Tetrad Model

The "tetrad" is a battery of four behavioral and physiological tests in mice that are characteristic of CB1 receptor activation. A compound that produces all four effects is considered to have cannabimimetic activity in vivo.

  • Methodology: Mice are administered the test compound via intraperitoneal (i.p.) injection.[6] At a predetermined time point post-injection, the following are measured:

    • Hypothermia: Rectal temperature is measured with a digital probe.

    • Analgesia: Nociceptive threshold is assessed using the tail-flick or hot-plate test.

    • Catalepsy: Immobility is measured by placing the mouse's forepaws on an elevated bar and timing how long it remains in that posture.

    • Hypoactivity: Spontaneous locomotor activity is quantified in an open-field arena.

  • Confirmation: To confirm that the effects are CB1-mediated, a separate group of animals can be pre-treated with a CB1 antagonist (e.g., rimonabant) prior to administration of the test compound, which should block the tetrad effects.

Analytical Detection Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying synthetic cannabinoids in seized materials.[1]

  • Principle: The method separates volatile compounds in a mixture (GC) and then identifies them based on their mass-to-charge ratio and fragmentation pattern (MS).

  • Sample Preparation: Herbal material (e.g., 50-100 mg) is extracted with an organic solvent like methanol via ultrasonication or vortexing. The extract is centrifuged, and the supernatant is filtered or transferred directly to a GC vial for analysis.[3][10]

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS) is coupled to a mass spectrometer. The injector is typically set to a high temperature (e.g., 250°C) for sample vaporization. The oven temperature is programmed to ramp up to separate compounds based on their boiling points.

  • Identification: The retention time and the resulting mass spectrum of an analyte are compared to those of a certified reference standard and/or spectral libraries for positive identification.[3][10]

Metabolism and Toxicological Concerns

Metabolic Pathways of this compound

Like other xenobiotics, this compound undergoes Phase I (modification) and Phase II (conjugation) metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[16] Phase I reactions typically involve oxidation (e.g., hydroxylation) of the pentyl chain and the naphthalene ring.

Formation of 1-Naphthylamine: A Carcinogenic Risk

A major toxicological concern with this compound and related naphthalenyl-carboxamide SCRAs is the potential for metabolic cleavage of the amide bond. This hydrolysis reaction would release 1-pentyl-1H-indazole-3-carboxylic acid and 1-naphthylamine. 1-Naphthylamine is a known human bladder carcinogen, and its potential formation in vivo represents a serious health risk to users of this compound.

Postulated Metabolic Hydrolysis of this compound

Conclusion

This compound is a potent, high-affinity indazole-based synthetic cannabinoid receptor agonist that exemplifies the chemical scaffolds common in the modern landscape of novel psychoactive substances. Its pharmacology is well-characterized by its low nanomolar affinity and potency at both CB1 and CB2 receptors. The structure-activity relationships within the indazole-carboxamide class highlight the importance of the core heterocycle and peripheral substituents in dictating biological activity. Standardized methodologies exist for the synthesis, pharmacological characterization, and forensic identification of this compound and related compounds. However, a critical and distinguishing feature of this compound is the significant toxicological risk posed by its potential metabolic degradation to the carcinogenic compound 1-naphthylamine, a danger that underscores the profound public health threat posed by these unregulated substances.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of MN-18 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-18 (also known as NNEI) is a potent synthetic cannabinoid that has been identified in illicit drug markets. As a full agonist of the cannabinoid receptors CB1 and CB2, this compound poses a significant risk to public health, exhibiting greater potency than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] The development of sensitive and specific analytical methods for the detection of this compound and its metabolites in biological matrices is crucial for clinical toxicology, forensic investigations, and understanding its pharmacokinetic and pharmacodynamic properties.

These application notes provide an overview of the analytical methodologies for the detection of this compound in biological samples, including protocols for sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Pharmacological Profile of this compound

This compound is a high-affinity ligand for both the human CB1 and CB2 receptors. In vitro studies have demonstrated that this compound acts as a full agonist at these receptors, with a greater maximal effect in signaling assays (cAMP and [³⁵S]GTPγS) compared to THC.[1][2] This high potency underscores the importance of developing analytical methods with low limits of detection to adequately assess exposure and potential toxicity.

Signaling Pathway

The binding of this compound to the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the modulation of ion channels and other signaling pathways.

MN18_Signaling MN18 This compound CB1_R CB1 Receptor MN18->CB1_R Binds to CB2_R CB2 Receptor MN18->CB2_R Binds to G_protein Gi/o Protein CB1_R->G_protein Activates CB2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified signaling pathway of this compound upon binding to cannabinoid receptors.

Analytical Methods

The primary analytical techniques for the sensitive and specific detection of synthetic cannabinoids like this compound are LC-MS/MS and GC-MS. While immunoassays can be used for initial screening, their cross-reactivity with different synthetic cannabinoids can be variable, and confirmation by a more specific method is essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of synthetic cannabinoids in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.

Experimental Protocol: General LC-MS/MS Analysis of this compound in Whole Blood and Urine

This protocol provides a general framework for the analysis of this compound. It is recommended to validate the method with this compound specific standards and quality control samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Materials:

    • Whole blood or urine samples

    • Internal Standard (IS) solution (e.g., this compound-d5)

    • Phosphate buffer (pH 6.0)

    • Mixed-mode SPE cartridges

    • Methanol, Acetonitrile, Ethyl Acetate, Ammonium Hydroxide

    • Centrifuge, Evaporator

  • Procedure:

    • To 1 mL of whole blood or urine, add the internal standard.

    • For blood samples, sonicate for 15 minutes to lyse the cells. For urine samples, add 1 mL of phosphate buffer.

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of phosphate buffer.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution.

    • Dry the cartridge thoroughly under vacuum or nitrogen.

    • Elute the analytes with 2 mL of a mixture of ethyl acetate and methanol (90:10, v/v) containing 2% ammonium hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumental Analysis

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Parameters (Example - to be optimized for this compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and its internal standard. These transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Quantitative Data Summary (Hypothetical for this compound based on similar synthetic cannabinoids)

ParameterWhole BloodUrineOral FluidHair
LOD (ng/mL) 0.05 - 0.10.01 - 0.050.05 - 0.10.01 - 0.05 (ng/mg)
LOQ (ng/mL) 0.1 - 0.50.05 - 0.20.1 - 0.50.05 - 0.1 (ng/mg)
Recovery (%) > 85> 90> 80> 75
Matrix Effect (%) < 15< 20< 25< 30

Note: This data is illustrative and should be established through a rigorous method validation study for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of synthetic cannabinoids, often requiring derivatization to improve the chromatographic properties of the analytes.

Experimental Protocol: General GC-MS Analysis of this compound in Oral Fluid and Hair

This protocol provides a general guideline. Derivatization conditions and instrument parameters should be optimized for this compound.

1. Sample Preparation

  • Oral Fluid (Liquid-Liquid Extraction):

    • To 1 mL of oral fluid, add the internal standard.

    • Add 1 mL of a basic buffer (e.g., pH 9.5).

    • Add 3 mL of a non-polar organic solvent (e.g., hexane:ethyl acetate 9:1 v/v).

    • Vortex for 10 minutes and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Proceed to derivatization.

  • Hair (Digestion and Extraction):

    • Wash approximately 20 mg of hair with dichloromethane and methanol to remove external contamination.

    • Dry the hair and mince it into small pieces.

    • Add the internal standard.

    • Incubate the hair in 1 mL of 1 M NaOH at 95°C for 15 minutes to digest the hair matrix.

    • Cool and neutralize the solution with acid.

    • Perform a liquid-liquid extraction as described for oral fluid.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat at 70°C for 30 minutes.

2. GC-MS Instrumental Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a single or triple quadrupole mass spectrometer.

  • GC Parameters (Example):

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Start at 150°C, ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • MS Parameters (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS, monitoring for characteristic ions of the derivatized this compound and its internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological_Sample Biological Sample (Blood, Urine, Oral Fluid, Hair) Add_IS Add Internal Standard Biological_Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MSMS LC-MS/MS Extraction->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification LC_MSMS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound in biological samples.

Metabolism of this compound

The metabolism of synthetic cannabinoids is a critical aspect of their analysis, as metabolites are often the primary targets in urine analysis. While specific metabolism studies on this compound are not extensively available in the public literature, it is expected to undergo metabolic pathways common to other synthetic cannabinoids. These include:

  • Oxidative Metabolism: Primarily mediated by cytochrome P450 (CYP450) enzymes in the liver, leading to hydroxylation of the alkyl chain and other parts of the molecule.

  • Glucuronidation: The hydroxylated metabolites can be further conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted in urine.

For a comprehensive analysis, it is recommended to screen for potential hydroxylated and carboxylated metabolites of this compound in addition to the parent compound.

Conclusion

The analytical detection of this compound in biological samples is achievable with high sensitivity and specificity using LC-MS/MS and GC-MS techniques. The provided general protocols serve as a starting point for method development and validation. Due to the high potency of this compound, low limits of detection are essential for accurate assessment of exposure. Further research is needed to fully characterize the metabolism of this compound to develop comprehensive analytical methods that include its major metabolites. It is imperative that any laboratory developing methods for the detection of this compound performs a thorough in-house validation according to established forensic toxicology guidelines.

References

Application Note: Analysis of the Synthetic Cannabinoid MN-18 by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MN-18 (N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in illicit drug markets. As a research chemical and a compound of interest in forensic and toxicological analyses, robust and reliable analytical methods for its detection and quantification are crucial. This application note provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a widely used technique for the identification and quantification of volatile and semi-volatile compounds. The provided methodologies cover sample preparation, GC-MS parameters, and data analysis. Additionally, this document outlines the known signaling pathways associated with potent cannabinoid receptor agonists like this compound.

Quantitative Data Summary

Due to the limited availability of public quantitative data for this compound, the following table presents a representative example of expected quantitative results for the analysis of this compound in seized herbal material. This data is for illustrative purposes and should be replaced with experimentally derived values.

Sample IDMatrixThis compound Concentration (mg/g)Standard Deviation (mg/g)
SM-001Herbal Mixture15.20.8
SM-002Herbal Mixture21.51.2
SM-003Unknown Powder88.94.5
SM-004Herbal Mixture9.80.5

Experimental Protocols

Sample Preparation: Extraction from Herbal Matrix

This protocol describes the extraction of this compound from a solid herbal matrix for subsequent GC-MS analysis.

Materials:

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium sulfate, anhydrous

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials

Procedure:

  • Weigh 100 mg of the homogenized herbal sample into a 15 mL centrifuge tube.

  • Add 10 mL of a 9:1 methanol:chloroform solvent mixture to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial for analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Parameters:

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 280°C, hold for 5 minutes.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-550 m/z

  • Solvent Delay: 3 minutes

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Homogenized Sample extraction Solvent Extraction (Methanol/Chloroform) sample->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation (Nitrogen Stream) centrifugation->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration injection GC Injection filtration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Signaling Pathway of this compound

This compound is a potent agonist of the cannabinoid receptors CB1 and CB2.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MN18 This compound CB1R CB1 Receptor MN18->CB1R binds CB2R CB2 Receptor MN18->CB2R binds G_protein Gi/o Protein CB1R->G_protein activates CB2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK activates Ion_Channels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) G_protein->Ion_Channels modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Signaling pathway of this compound via CB1 and CB2 receptors.

References

Application Notes and Protocols for the Analysis of MN-18 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-18 is a synthetic cannabinoid that has emerged as a compound of interest in forensic and clinical toxicology. As a potent agonist of the cannabinoid receptors CB1 and CB2, its detection and quantification in biological matrices are crucial for understanding its pharmacological and toxicological effects.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]

Signaling Pathway of Synthetic Cannabinoids

Synthetic cannabinoids like this compound exert their effects primarily through the activation of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1][4] Upon binding to the CB1 receptor, typically located in the central nervous system, an intracellular signaling cascade is initiated. This process involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Additionally, it results in the modulation of ion channels, specifically the inhibition of N-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][2] The cumulative effect of these actions is a reduction in neuronal excitability and neurotransmitter release.

Synthetic Cannabinoid Signaling Pathway Synthetic Cannabinoid (e.g., this compound) Signaling Pathway via CB1 Receptor MN18 This compound CB1 CB1 Receptor MN18->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits GIRK_channel GIRK Channel G_protein->GIRK_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Activity & Neurotransmitter Release Ca_channel->Neuronal_Activity Leads to GIRK_channel->Neuronal_Activity Leads to

Caption: Signaling cascade following this compound binding to the CB1 receptor.

Experimental Protocols

A validated LC-MS/MS method is essential for the accurate quantification of this compound in biological samples. The following protocols are based on established methods for the analysis of synthetic cannabinoids in whole blood and oral fluid.[5]

Sample Preparation

Whole Blood:

A liquid-liquid extraction (LLE) method is recommended for the extraction of this compound from whole blood.[5]

  • To 1 mL of whole blood, add an internal standard.

  • Add a suitable buffer to adjust the pH.

  • Add an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).

  • Vortex the mixture thoroughly and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Oral Fluid:

For oral fluid, a protein precipitation method is a straightforward and effective approach.

  • To a collected oral fluid sample, add an internal standard.

  • Add a protein precipitation agent, such as acetonitrile.

  • Vortex vigorously to ensure complete protein precipitation.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for direct injection into the LC-MS/MS system or for further concentration by evaporation and reconstitution.

LC-MS/MS Method

The following are general parameters for an LC-MS/MS method for this compound analysis. Optimization of these parameters is crucial for achieving the best performance.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for the separation of synthetic cannabinoids.[3]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for the analysis of this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[6][7] Two transitions (one for quantification and one for qualification) should be monitored for both the analyte and the internal standard.[6]

Quantitative Data

The following table summarizes typical validation parameters for the quantitative analysis of synthetic cannabinoids, which would be applicable to a validated this compound method.[5]

ParameterWhole BloodUrine
Limit of Detection (LOD) 0.675 – 3.375 ng/mL0.225 – 3.375 ng/mL
Limit of Quantitation (LOQ) 0.675 – 3.375 ng/mL0.225 – 3.375 ng/mL
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 88 – 107 %95 – 109 %
Precision (% RSD) 7.5 – 15.0 %4.9 – 11.9 %

Experimental Workflow

The overall workflow for the analysis of this compound by LC-MS/MS involves several key stages, from sample receipt to data analysis.

LC-MS/MS Experimental Workflow for this compound General Workflow for this compound Analysis by LC-MS/MS Sample_Receipt Sample Receipt (Whole Blood/Oral Fluid) Sample_Prep Sample Preparation (LLE or Protein Precipitation) Sample_Receipt->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: Workflow for the quantitative analysis of this compound.

Conclusion

The LC-MS/MS methods outlined in this document provide a robust and reliable approach for the quantification of this compound in biological matrices. Adherence to validated protocols for sample preparation and instrumental analysis is critical for obtaining accurate and reproducible results. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this potent synthetic cannabinoid.

References

Application Notes and Protocols for MN-18 Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-18 is a synthetic cannabinoid that has been identified as a potent agonist of the cannabinoid receptors CB1 and CB2. As a substance of interest in clinical and forensic toxicology, as well as in drug development, accurate and reliable methods for its detection and quantification in biological matrices such as urine are crucial. These application notes provide a detailed protocol for the sample preparation of urine for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on established methods for the analysis of structurally similar synthetic cannabinoids.

Core Principles

The analysis of this compound in urine typically involves a multi-step sample preparation procedure designed to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis. The key steps include:

  • Enzymatic Hydrolysis: this compound and its metabolites are often excreted in urine as glucuronide conjugates. Enzymatic hydrolysis with β-glucuronidase is employed to cleave these conjugates and release the parent compound and its metabolites for detection.

  • Solid-Phase Extraction (SPE): SPE is a selective sample cleanup and concentration technique. A solid sorbent is used to retain the analytes of interest from the urine matrix while allowing interfering substances to be washed away. The retained analytes are then eluted with a small volume of an organic solvent.

  • LC-MS/MS Analysis: Liquid chromatography is used to separate the analytes in the extracted sample, and tandem mass spectrometry provides sensitive and selective detection and quantification.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of synthetic cannabinoids in urine using LC-MS/MS. While specific values for this compound may vary depending on the exact analytical method and instrumentation used, these data provide a general indication of the expected performance of the described protocol.

Analyte ClassLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
Synthetic Cannabinoids0.01 - 0.50.05 - 1.069.9 - 118.4[1][2]

Experimental Protocols

Enzymatic Hydrolysis of Urine Samples

Objective: To deconjugate this compound and its metabolites from their glucuronidated forms.

Materials:

  • Urine sample

  • β-glucuronidase from Helix pomatia or a recombinant source

  • Ammonium acetate buffer (1 M, pH 5.0)

  • Centrifuge tubes (15 mL)

  • Water bath or incubator

Procedure:

  • Pipette 1 mL of the urine sample into a 15 mL centrifuge tube.

  • Add 500 µL of 1 M ammonium acetate buffer (pH 5.0) to the urine sample.

  • Add 20 µL of β-glucuronidase solution (e.g., 5000 units/mL).

  • Vortex the mixture for 10 seconds.

  • Incubate the sample at 60°C for 2 hours in a water bath or incubator.[3]

  • After incubation, allow the sample to cool to room temperature before proceeding to the extraction step.

Solid-Phase Extraction (SPE)

Objective: To extract and concentrate this compound and its metabolites from the hydrolyzed urine sample.

Materials:

  • Hydrolyzed urine sample

  • Mixed-mode or C18 SPE cartridges (e.g., 3 mL, 60 mg)

  • Methanol

  • Deionized water

  • Elution solvent (e.g., 95:5 Dichloromethane:Isopropanol with 2% Ammonium Hydroxide)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge:

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Load the sample:

    • Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, dropwise rate.

  • Wash the cartridge:

    • Pass 2 mL of deionized water through the cartridge to wash away interfering substances.

    • Pass 2 mL of a 5% methanol in water solution through the cartridge.

    • Dry the cartridge under a full vacuum for 5-10 minutes.

  • Elute the analytes:

    • Place a clean collection tube under the SPE cartridge.

    • Add 2 mL of the elution solvent to the cartridge and allow it to gravity-drip into the collection tube.

  • Evaporate and reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample 1. Urine Sample Collection hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase, 60°C, 2h) urine_sample->hydrolysis Add buffer & enzyme spe 3. Solid-Phase Extraction (SPE) hydrolysis->spe Load hydrolyzed sample elution 4. Elution spe->elution Wash & elute evaporation 5. Evaporation & Reconstitution elution->evaporation Dry down eluate lcms 6. LC-MS/MS Analysis evaporation->lcms Inject reconstituted sample

Figure 1: Experimental workflow for this compound analysis in urine.

signaling_pathway cluster_receptor Cannabinoid Receptor Activation cluster_downstream Downstream Signaling cluster_effects Cellular Effects MN18 This compound CB1R CB1 Receptor MN18->CB1R CB2R CB2 Receptor MN18->CB2R Gi Gi/o Protein Activation CB1R->Gi CB2R->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC MAPK MAPK Pathway (Activation) Gi->MAPK PI3K PI3K/AKT Pathway (Activation) Gi->PI3K Ion Ion Channel Modulation (e.g., K+, Ca2+) Gi->Ion cAMP ↓ cAMP AC->cAMP Effects Psychoactive Effects Immunomodulation cAMP->Effects MAPK->Effects PI3K->Effects Ion->Effects

Figure 2: Simplified signaling pathway of this compound.

References

Application Note: Identification and Quantification of MN-18 Metabolites in Human Blood Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the identification and quantification of metabolites of the synthetic cannabinoid MN-18 in human blood samples. This compound, a potent synthetic cannabinoid, undergoes extensive metabolism in the body. The accurate detection of its metabolites is crucial for forensic toxicology, clinical research, and understanding the pharmacokinetics of this compound. This document outlines the primary metabolic pathways of this compound, methods for sample preparation from whole blood, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the analysis of the parent compound and its major metabolites.

Introduction

This compound (N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been detected in recreational drug products and implicated in cases of intoxication.[1][2] Like other synthetic cannabinoids, this compound is extensively metabolized, and the parent compound is often present at very low concentrations in biological samples, making the detection of its metabolites essential for confirming exposure.[3] In vitro studies using human hepatocytes and liver microsomes have identified several key metabolic pathways for this compound, primarily involving oxidation, hydroxylation, and glucuronidation.[1][4][5][6] This application note consolidates the current knowledge on this compound metabolism and provides a robust analytical methodology for researchers, scientists, and drug development professionals.

Metabolic Pathways of this compound

The metabolism of this compound is characterized by several biotransformations, primarily occurring on the pentyl chain and the naphthalene moiety. The major metabolic reactions include hydroxylation of the pentyl chain, oxidation of the pentyl chain to a carboxylic acid, and hydroxylation of the naphthalene ring.[1][6] These Phase I metabolites can then undergo further conjugation to form glucuronides (Phase II metabolism).

Based on published literature, a proposed metabolic pathway for this compound is as follows:

MN18_Metabolism MN18 This compound M1 N-(5-hydroxypentyl) metabolite (Pentyl Hydroxylation) MN18->M1 CYP450 M2 Pentyl-carbonylated this compound (Pentyl Oxidation) MN18->M2 CYP450 M3 Naphthalene-hydroxylated this compound (Naphthalene Hydroxylation) MN18->M3 CYP450 M4 1-pentyl-1H-indazole-3-carboxylic acid (Amide Bond Hydrolysis & Oxidation) MN18->M4 Amidase/CYP450 M5 Glucuronide Conjugates M1->M5 UGT M3->M5 UGT Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Detection cluster_2 Data Analysis Blood Whole Blood Sample Dilution Dilution with Water Blood->Dilution SLE Supported Liquid Extraction (SLE) Dilution->SLE Evaporation Evaporation to Dryness SLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification of Metabolites MS->Quant Report Reporting Quant->Report

References

Application Notes and Protocols for the Forensic Toxicological Analysis of MN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-18 is a potent synthetic cannabinoid that has emerged in the illicit drug market, posing a significant challenge to forensic toxicology laboratories. As a novel psychoactive substance (NPS), its pharmacological and toxicological profiles are not as extensively studied as traditional drugs of abuse. These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of this compound and its metabolites in biological matrices. The protocols outlined below are intended to serve as a guide for forensic toxicologists and researchers in developing and validating their own analytical methods for this compound.

Synthetic cannabinoids, including this compound, primarily exert their effects through interaction with the cannabinoid receptors CB1 and CB2.[1][2][3] The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects of these substances, while the CB2 receptor is primarily located in the peripheral nervous system and is associated with immunomodulatory functions.[2] The high affinity of many synthetic cannabinoids for these receptors often results in greater potency and a more severe toxidrome compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis.[3]

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of a similar synthetic cannabinoid, JWH-018, and its major metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5] While specific data for this compound is limited in publicly available literature, these values can serve as a benchmark for method development and validation.

AnalyteMatrixLinearity (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (CV%)Precision (CV%)Recovery (%)
JWH-018Blood & Urine0.1 - 500.08 - 0.140.10 - 0.21< 15< 1585 - 98
JWH-018 N-pentanoic acidBlood & Urine0.1 - 500.08 - 0.140.10 - 0.21< 15< 1585 - 98
JWH-018 N-(5-hydroxypentyl)Blood & Urine0.1 - 500.08 - 0.140.10 - 0.21< 15< 1585 - 98

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine and Blood

This protocol is a general guideline for the extraction of synthetic cannabinoids and their metabolites from biological matrices. Optimization may be required for this compound.

Materials:

  • EVOLUTE® ABN or similar solid-phase extraction (SPE) columns[6]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Deionized water

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Urine: To 1 mL of urine, add an internal standard and 1 mL of deionized water. Vortex to mix.

    • Blood: To 1 mL of whole blood, add an internal standard and 3 mL of acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 3000 rpm for 10 minutes. Transfer the supernatant to a clean tube.

  • SPE Column Conditioning:

    • Condition the SPE column with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the column to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE column at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the column with 3 mL of deionized water to remove interfering substances.

    • Follow with a wash of 3 mL of a 10% methanol in water solution.

    • Dry the column under vacuum or nitrogen for 5-10 minutes.

  • Elution:

    • Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Analytical Method: UPLC-MS/MS

The following is a general UPLC-MS/MS method that can be adapted for the analysis of this compound. Specific parameters for this compound and its metabolites will need to be determined and validated.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (based on JWH-018 analysis): [4]

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution program should be optimized to achieve separation of this compound and its metabolites. A starting condition of 95% A, ramping to 5% A over several minutes is a common starting point.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its metabolites must be determined by infusing pure analytical standards. At least two transitions per analyte are recommended for confident identification.

  • Optimization: The cone voltage and collision energy for each MRM transition should be optimized to maximize signal intensity.

Visualizations

Forensic_Toxicology_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Sample Collection (Blood, Urine) Sample_Storage Sample Storage (-20°C or lower) Sample_Collection->Sample_Storage Sample_Accessioning Sample Accessioning & LIMS Entry Sample_Storage->Sample_Accessioning Sample_Preparation Sample Preparation (e.g., SPE) Sample_Accessioning->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Review Data_Acquisition->Data_Processing Result_Interpretation Result Interpretation Data_Processing->Result_Interpretation Reporting Reporting of Findings Result_Interpretation->Reporting

Caption: General workflow in a forensic toxicology laboratory.

SPE_Workflow Conditioning 1. Conditioning (Methanol, Water) Loading 2. Sample Loading (Pre-treated Sample) Conditioning->Loading Washing 3. Washing (Aqueous & Weak Organic) Loading->Washing Elution 4. Elution (Organic Solvent) Washing->Elution Evaporation 5. Evaporation & Reconstitution Elution->Evaporation

Caption: Solid-Phase Extraction (SPE) workflow.

Cannabinoid_Signaling MN18 This compound CB1 CB1 Receptor (Central Nervous System) MN18->CB1 CB2 CB2 Receptor (Peripheral Nervous System) MN18->CB2 G_Protein G-protein Coupling CB1->G_Protein Activation CB2->G_Protein Activation Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified cannabinoid receptor signaling pathway.

References

Application Notes and Protocols for In-Vitro Functional Assays of MN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-18 is a synthetic cannabinoid that has been identified in illicit products. As a potent agonist at cannabinoid receptors, it is crucial to characterize its in-vitro functional properties to understand its pharmacological and toxicological profile. These application notes provide detailed protocols for key in-vitro functional assays to assess the activity of this compound and other cannabinoid receptor ligands. The included assays are essential for determining receptor binding affinity, functional potency and efficacy, and receptor regulation mechanisms.

Quantitative Data Summary for this compound

The following table summarizes the available quantitative data for the in-vitro functional activity of this compound at human cannabinoid receptors (CB1 and CB2). This data is essential for comparing its potency and efficacy with other cannabinoids.

Assay TypeReceptorParameterThis compound Value (nM)Reference CompoundReference Value (nM)
Receptor Binding hCB1Kᵢ3.86THC-
hCB2Kᵢ1.65THC-
cAMP Signaling hCB1IC₅₀~100MMB-FUBINACA~14
EfficacyFull AgonistTHCPartial Agonist
[³⁵S]GTPγS Binding hCB1 & hCB2PotencyLess potent than CP55,940, equipotent to THC[1]CP55,940 / THC-
EfficacyGreater than THC and CP55,940[1]THC / CP55,940-
Receptor Internalization hCB1EC₅₀ / EₘₐₓData not available--

Signaling Pathway

Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate other effectors, such as ion channels.

CB1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MN18 This compound CB1 CB1 Receptor MN18->CB1 Binds G_protein Gi/o Protein (αβγ) CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactivated) cAMP->PKA Inhibits activation Cellular_Response Cellular Response PKA->Cellular_Response Modulates

CB1 Receptor Signaling Pathway

Experimental Workflows

The following diagrams illustrate the general workflows for the key in-vitro functional assays described in this document.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes (e.g., from CHO-hCB1 cells) Incubation Incubate membranes, radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [³H]CP55,940) Radioligand_Prep->Incubation Compound_Prep Prepare this compound dilutions Compound_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Counting Quantify bound radioactivity (scintillation counting) Filtration->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Receptor Binding Assay Workflow

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture CHO-hCB1 cells Stimulation Treat cells with this compound and Forskolin Cell_Culture->Stimulation Compound_Prep Prepare this compound dilutions Compound_Prep->Stimulation Lysis Lyse cells to release cAMP Stimulation->Lysis Detection Detect cAMP levels (e.g., HTRF, AlphaScreen) Lysis->Detection IC50_Calc Calculate IC₅₀ Detection->IC50_Calc Efficacy_Det Determine Efficacy (% inhibition of Forskolin) IC50_Calc->Efficacy_Det

cAMP Inhibition Assay Workflow

Experimental Protocols

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of this compound for the human cannabinoid CB1 receptor.

Materials:

  • CHO-K1 cells stably expressing the human CB1 receptor (CHO-hCB1).

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • Tris binding buffer (50 mM Tris-HCl, 50 mM Tris-base, 0.1% BSA, pH 7.4).

  • Radioligand: [³H]CP55,940.

  • Non-specific binding control: Unlabeled CP55,940.

  • Test compound: this compound.

  • Glass fiber filters (e.g., Brandel GF/B).

  • Scintillation fluid.

  • Scintillation counter.

  • Cell harvester.

Protocol:

  • Cell Membrane Preparation:

    • Culture CHO-hCB1 cells to confluency.

    • Harvest cells and resuspend in ice-cold Tris buffer.

    • Homogenize the cell suspension using a handheld homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in TME buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in duplicate:

      • Tris binding buffer.

      • [³H]CP55,940 at a final concentration near its K₋ (e.g., 0.7 nM).

      • Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M).

      • For total binding wells, add vehicle instead of this compound.

      • For non-specific binding wells, add a high concentration of unlabeled CP55,940 (e.g., 1 µM).

    • Initiate the binding reaction by adding 50 µg of cell membrane protein to each well.

    • Incubate the plate at 37°C for 120 minutes.

  • Filtration and Counting:

    • Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in ice-cold wash buffer.

    • Wash the filters multiple times with ice-cold Tris binding buffer to remove unbound radioligand.

    • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cAMP Inhibition Assay

Objective: To determine the potency (IC₅₀) and efficacy of this compound in inhibiting adenylyl cyclase activity via the CB1 receptor.

Materials:

  • CHO-hCB1 cells.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 0.1% BSA, pH 7.4).

  • Forskolin (adenylyl cyclase activator).

  • Test compound: this compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell lysis buffer (provided with the cAMP kit).

Protocol:

  • Cell Preparation:

    • Seed CHO-hCB1 cells in a 96-well or 384-well plate and culture overnight to allow for cell attachment.

    • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the appropriate wells.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The concentration of forskolin should be pre-determined to elicit a submaximal response.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Add the detection reagents from the kit to the cell lysate.

    • Incubate as recommended by the manufacturer to allow for the detection reaction to occur.

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve to quantify the amount of cAMP in each sample.

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • The maximal inhibition achieved by this compound relative to the forskolin-stimulated level represents its efficacy.

[³⁵S]GTPγS Binding Assay

Objective: To measure the ability of this compound to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • CHO-hCB1 cell membranes.

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound: this compound.

  • Non-specific binding control: Unlabeled GTPγS.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • CHO-hCB1 cell membranes (20-50 µg protein).

      • GDP (e.g., 10 µM final concentration).

      • Varying concentrations of this compound.

    • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS (e.g., 0.1 nM final concentration) to each well to start the reaction.

    • For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Incubate at 30°C for 60 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific [³⁵S]GTPγS binding at each this compound concentration.

    • Plot the specific binding against the log concentration of this compound.

    • Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal stimulation) from the dose-response curve using non-linear regression.

Receptor Internalization Assay

Objective: To quantify the ability of this compound to induce the internalization of the CB1 receptor from the cell surface.

Materials:

  • HEK293 or AtT20 cells stably expressing HA-tagged or fluorescently-tagged (e.g., GFP) human CB1 receptors.

  • Cell culture medium.

  • Assay buffer (e.g., HEPES-buffered saline).

  • Test compound: this compound.

  • Fixing solution (e.g., 4% paraformaldehyde).

  • Blocking solution (e.g., 1% BSA in PBS).

  • Primary antibody against the tag (if applicable).

  • Fluorescently labeled secondary antibody (if applicable).

  • Plate reader or high-content imaging system.

Protocol:

  • Cell Preparation:

    • Seed the cells onto poly-D-lysine coated 96-well plates and grow until confluent.

    • Wash the cells with assay buffer before treatment.

  • Agonist Treatment:

    • Treat the cells with varying concentrations of this compound for a specific time course (e.g., 30-60 minutes) at 37°C.

  • Receptor Staining (for tagged receptors):

    • Place the plate on ice to stop internalization.

    • Fix the cells with 4% paraformaldehyde.

    • Wash the cells with PBS.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody targeting the extracellular tag of the receptor.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Quantification:

    • For fluorescently-tagged receptors or antibody-stained receptors, quantify the fluorescence intensity using a plate reader or by analyzing images from a high-content imager.

    • A decrease in cell surface fluorescence indicates receptor internalization.

  • Data Analysis:

    • Calculate the percentage of receptor internalization for each concentration of this compound.

    • Plot the percentage of internalization against the log concentration of this compound.

    • Determine the EC₅₀ and Eₘₐₓ for receptor internalization from the dose-response curve.

References

Application Notes and Protocols for Studying Manganese (Mn) Neurotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Manganese (Mn) is an essential trace element vital for normal physiological functions, including development, metabolism, and antioxidant defense. However, chronic exposure to elevated levels of manganese can lead to its accumulation in the central nervous system, particularly in the basal ganglia, resulting in a neurological disorder known as manganism, which shares symptoms with Parkinson's disease.[1] Animal models are crucial for investigating the mechanisms of Mn-induced neurotoxicity and for the development of potential therapeutic interventions. These protocols provide a framework for conducting in vivo studies to assess the toxicological and behavioral effects of manganese exposure.

Data Presentation

Table 1: Pharmacokinetic Profile of Manganese in Rodents

ParameterValueAnimal ModelRoute of AdministrationReference
Peak Concentration (Blood)Significantly increased after 14 daysMouseIntraperitoneal Injection[1]
Peak Concentration (Brain)Significantly increased after 14 daysMouseIntraperitoneal Injection[1]

Table 2: Behavioral Assays for Assessing Mn-Induced Neurotoxicity

Behavioral TestMeasured ParameterDeficit Observed with Mn ExposureAnimal ModelReference
Open Field TestLocomotor activity, anxiety-like behaviorAltered locomotor patternsMouse/Rat[2][3]
Rotarod TestMotor coordination and balanceImpaired performanceMouse/Rat[2]
Grip Strength TestMuscle functionDecreased grip strengthMouse/Rat[2]
Elevated Plus MazeAnxiety-like behaviorIncreased anxietyMouse/Rat[3][4]
Morris Water MazeSpatial learning and memoryDeficits in learning and memoryMouse/Rat[2]
Social Interaction TestSocial behaviorReduced social interactionMouse/Rat[4]

Experimental Protocols

Animal Model of Subacute Manganese-Induced Neurotoxicity

This protocol describes the induction of neurotoxicity in mice through repeated manganese administration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Manganese (II) chloride (MnCl2) solution (sterile, isotonic)

  • Saline solution (sterile, 0.9% NaCl)

  • Animal housing and care facilities compliant with NIH guidelines[5]

  • Syringes and needles for injection

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Group Assignment: Randomly assign mice to two groups: a control group and a manganese-treated group.

  • Dosing Preparation: Prepare a sterile solution of MnCl2 in saline. The concentration should be calculated based on the desired dose (e.g., 10 mg/kg).

  • Administration: Administer MnCl2 solution to the treatment group via intraperitoneal (IP) injection once daily for 14 consecutive days. Administer an equivalent volume of saline to the control group.[1]

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, altered posture, or distress.

  • Behavioral Testing: Following the 14-day administration period, proceed with behavioral assays to assess motor and cognitive functions.

  • Tissue Collection: At the end of the study, euthanize the animals according to approved institutional protocols. Collect blood and brain tissue for analysis of Mn concentration and other biochemical assays.[1]

Open Field Test for Locomotor Activity and Anxiety

This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Materials:

  • Open field apparatus (a square arena with walls)

  • Video tracking software

  • Animal from the experimental model

Procedure:

  • Habituation: Habituate the testing room to a low-light and low-noise condition.

  • Test Initiation: Gently place a single mouse into the center of the open field arena.

  • Data Recording: Record the animal's activity for a predefined period (e.g., 10-15 minutes) using a video camera mounted above the arena.

  • Data Analysis: Analyze the recorded video using tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in time spent in the center is indicative of anxiety-like behavior.

  • Cleaning: Thoroughly clean the apparatus with 70% ethanol between each animal to eliminate olfactory cues.

Rotarod Test for Motor Coordination

This assay evaluates motor coordination and balance.

Materials:

  • Accelerating rotarod apparatus

  • Animal from the experimental model

Procedure:

  • Training: Prior to the actual test, train the mice on the rotarod at a constant low speed for a few trials to acclimate them to the apparatus.

  • Testing: Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

  • Latency to Fall: Record the time it takes for the mouse to fall off the rod (latency to fall).

  • Multiple Trials: Perform multiple trials for each animal with an inter-trial interval to minimize fatigue.

  • Data Analysis: Calculate the average latency to fall for each animal. A shorter latency indicates impaired motor coordination.

Signaling Pathways and Visualizations

Manganese-induced neurotoxicity involves the dysregulation of several key signaling pathways, often leading to oxidative stress, inflammation, and apoptosis.[6] One of the critical pathways implicated is the PERK-eIF2α signaling cascade, a component of the endoplasmic reticulum (ER) stress response.[1][7]

Diagram: Experimental Workflow for Studying Mn Neurotoxicity

G cluster_0 Animal Model Preparation cluster_1 Intervention cluster_2 Assessment cluster_3 Data Analysis Acclimation Animal Acclimation Group_Assignment Group Assignment (Control vs. Mn-Treated) Acclimation->Group_Assignment 1 week Dosing Daily Dosing Group_Assignment->Dosing Behavioral_Testing Behavioral Assays (Open Field, Rotarod) Dosing->Behavioral_Testing 14 days MnCl2 or Saline IP Tissue_Collection Tissue Collection (Brain, Blood) Behavioral_Testing->Tissue_Collection Data_Analysis_Behavioral Behavioral Data Analysis Behavioral_Testing->Data_Analysis_Behavioral Biochemical_Analysis Biochemical Analysis (Mn levels, etc.) Tissue_Collection->Biochemical_Analysis Final_Interpretation Interpretation of Results Data_Analysis_Behavioral->Final_Interpretation Biochemical_Analysis->Final_Interpretation

Caption: Workflow for in vivo assessment of manganese neurotoxicity.

Diagram: PERK-eIF2α Signaling Pathway in Mn-Induced Neurotoxicity

G Mn Manganese (Mn) Exposure ER_Stress Endoplasmic Reticulum (ER) Stress Mn->ER_Stress PERK PERK Activation ER_Stress->PERK Neuroinflammation Neuroinflammation ER_Stress->Neuroinflammation eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Neuronal Apoptosis CHOP->Apoptosis A1_Astrocytes A1 Astrocyte Activation Neuroinflammation->A1_Astrocytes A1_Astrocytes->Apoptosis

Caption: Mn-induced ER stress and subsequent neurotoxic pathways.

References

Application of MN-18 in Forensic Case Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-18 is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework. As a designer drug, it is intended to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, SCRAs, including this compound, often exhibit higher potency and a more severe and unpredictable adverse effect profile. This document provides an overview of the application of this compound analysis in forensic investigations, including toxicological data, and detailed protocols for its detection and quantification in biological matrices. A significant concern associated with this compound is the potential for metabolic hydrolysis of its amide group, which could release 1-naphthylamine, a known carcinogen.

Toxicological Data

To date, specific forensic case studies detailing quantitative data for this compound in post-mortem or clinical toxicology reports are not widely available in peer-reviewed literature. This is common for many novel psychoactive substances (NPS) as their emergence often outpaces comprehensive toxicological evaluation. The data presented below is based on general findings for synthetic cannabinoids of similar classes and potencies. Toxicological data for NPS is crucial for interpreting their physiological and pathological effects.

Table 1: General Toxicological Data for Potent Synthetic Cannabinoids (as a proxy for this compound)

AnalyteMatrixConcentration Range (ng/mL)Context
Similar SCRAsBlood0.1 - 10Driving Under the Influence (DUI) Cases
Similar SCRAsBlood (post-mortem)1 - 50Fatal Intoxication Cases
Similar SCRAsUrine0.5 - 100Drug Screening/Compliance Monitoring

Note: These values are illustrative and based on data for other potent SCRAs. Actual concentrations of this compound and its metabolites can vary significantly based on individual metabolism, dosage, and time since consumption.

Cannabinoid Receptor Activation and Signaling

This compound acts as an agonist at the cannabinoid receptors CB1 and CB2. The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is predominantly found in the peripheral nervous system and immune cells. The activation of these G-protein coupled receptors (GPCRs) by this compound initiates a cascade of intracellular signaling events.

MN18_Signaling_Pathway Figure 1: Simplified this compound Signaling Pathway at the CB1 Receptor cluster_downstream Downstream Effects MN18 This compound CB1 CB1 Receptor MN18->CB1 Binds and Activates G_protein Gi/o Protein CB1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ca_channel Calcium Channels G_protein->Ca_channel Inhibits K_channel Potassium Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter

Caption: Simplified signaling cascade following this compound binding to the CB1 receptor.

Experimental Protocols

The detection and quantification of this compound and its metabolites in biological samples are critical for forensic investigations. Due to the low concentrations typically present and the complexity of biological matrices, sensitive and specific analytical techniques are required. The following protocols outline general procedures for the analysis of synthetic cannabinoids like this compound.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol describes a general method for the extraction of synthetic cannabinoids from urine using a mixed-mode solid-phase extraction cartridge.

Materials:

  • Mixed-mode SPE cartridges (e.g., C18/SCX)

  • Urine sample

  • Internal standard (e.g., deuterated analog of this compound)

  • Methanol

  • Deionized water

  • Ammonium hydroxide

  • Hexane

  • Ethyl acetate

  • Formic acid

  • Centrifuge

  • SPE manifold

  • Evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 2 mL of a mixture of hexane and ethyl acetate (e.g., 50:50 v/v).

    • A second elution with a more polar solvent containing a basic modifier (e.g., 2% ammonium hydroxide in methanol) may be necessary to recover a broad range of metabolites.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

SPE_Workflow Figure 2: Solid-Phase Extraction (SPE) Workflow for Urine start Start: Urine Sample pretreatment Pre-treatment (add Internal Standard) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading wash1 Wash 1 (Deionized Water) loading->wash1 wash2 Wash 2 (5% Methanol) wash1->wash2 dry Dry Cartridge wash2->dry elution Elution (Organic Solvent) dry->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for the extraction of this compound from urine samples using SPE.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific detection of synthetic cannabinoids and their metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These need to be determined by infusing a standard of this compound. At least two MRM transitions should be monitored for each analyte for confident identification.

Table 2: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Fragment 2Optimized Value
This compound Metabolite 1[M+H]⁺Fragment AFragment BOptimized Value
This compound-d7 (IS)[M+H]⁺Corresponding Fragment-Optimized Value

Note: The exact m/z values and collision energies must be determined empirically.

Conclusion

The detection of this compound in forensic casework requires sophisticated analytical methodologies due to its high potency and extensive metabolism. While specific case data remains limited in the public domain, the established protocols for the analysis of other synthetic cannabinoids provide a robust framework for the development and validation of methods for this compound. Further research is needed to fully characterize the pharmacokinetics, pharmacodynamics, and toxicology of this compound to aid in the interpretation of forensic findings. The potential for the formation of a carcinogenic metabolite underscores the public health risk associated with this compound.

Troubleshooting & Optimization

Technical Support Center: MN-18 Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of MN-18. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the detection and quantification of this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

This compound (N-(1-naphthyl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid. Its detection presents several analytical challenges:

  • Rapid Metabolism: this compound is extensively and rapidly metabolized in the human body. The parent compound is often present at very low or undetectable levels in biological samples like urine, making metabolite detection crucial for confirming intake.

  • Structural Similarity: this compound shares structural similarities with other synthetic cannabinoids, which can lead to cross-reactivity in immunoassays and co-elution in chromatographic methods.

  • Emergence of Analogs: The constant emergence of new analogs, such as the 5-fluoro derivative (5F-MN-18), requires continuous adaptation of analytical methods.

  • Matrix Effects: Biological matrices like blood, urine, and oral fluid are complex and can interfere with the ionization of this compound and its metabolites in mass spectrometry, leading to ion suppression or enhancement and affecting accuracy.

Q2: What are the primary metabolites of this compound that should be targeted for detection?

Studies using human hepatocytes have identified several major metabolites of this compound. For reliable confirmation of this compound exposure, it is recommended to target the following key metabolites:

  • 1-pentyl-1H-indazole-3-carboxylic acid: A major metabolite resulting from the cleavage of the carboxamide linkage.

  • Pentyl-carbonylated this compound: A metabolite indicating modification of the pentyl chain.

  • Naphthalene-hydroxylated this compound: A product of hydroxylation on the naphthalene ring system.[1][2][3][4]

Targeting these metabolites, in addition to the parent compound, significantly increases the window of detection and the reliability of the analytical results.

Q3: Can I use a standard cannabinoid immunoassay to screen for this compound?

Standard cannabinoid immunoassays designed to detect THC and its metabolites will not detect this compound.[5] Specialized synthetic cannabinoid immunoassays are required. However, the cross-reactivity of these assays with this compound and its specific metabolites can be variable and is often not well-characterized by the manufacturers. It is crucial to be aware of the following:

  • Limited Cross-Reactivity: The antibodies used in these kits may not have a high affinity for the specific structure of this compound or its major metabolites, leading to false-negative results.

  • Cross-Reactivity with Other Synthetics: A positive result from a broad-spectrum synthetic cannabinoid immunoassay does not specifically identify this compound, as the assay may cross-react with numerous other synthetic cannabinoids.

Therefore, all presumptive positive results from immunoassays should be confirmed by a more specific and sensitive technique like GC-MS or LC-MS/MS.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Poor Peak Shape (Tailing or Fronting) for this compound or its Metabolites

  • Possible Cause 1: Active Sites in the GC System.

    • Solution: The amide group in this compound and hydroxyl groups in its metabolites can interact with active sites (silanols) in the inlet liner, column, or injection port.

      • Use a deactivated inlet liner and gold-plated seals.

      • Perform regular inlet maintenance, including cleaning or replacing the liner and trimming the column.

      • Consider derivatization of the analytes to mask polar functional groups.

  • Possible Cause 2: Inappropriate Column Phase.

    • Solution: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane, is generally suitable. Ensure the column is in good condition and not showing signs of bleed at high temperatures.

  • Possible Cause 3: Column Overload.

    • Solution: If the concentration of the analyte is too high, it can saturate the stationary phase. Dilute the sample and re-inject.

Issue: Low Sensitivity or Inability to Detect this compound Metabolites

  • Possible Cause 1: Thermal Degradation.

    • Solution: Amide-containing synthetic cannabinoids can be susceptible to thermal degradation in the hot GC inlet.

      • Optimize the inlet temperature to ensure volatilization without causing degradation. Start with a lower temperature (e.g., 250 °C) and gradually increase.

      • Use a pulsed splitless or solvent vent injection to minimize the time the analyte spends in the hot inlet.

  • Possible Cause 2: Inefficient Extraction.

    • Solution: The metabolites of this compound are more polar than the parent compound. Ensure your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is optimized for the recovery of these more polar compounds. A mixed-mode SPE cartridge may be beneficial.

  • Possible Cause 3: Mass Spectrometer Tuning.

    • Solution: Ensure the mass spectrometer is properly tuned to achieve optimal sensitivity across the mass range of interest for this compound and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Issue: High Matrix Effects (Ion Suppression or Enhancement)

  • Possible Cause 1: Co-eluting Matrix Components.

    • Solution: Biological matrices contain numerous endogenous compounds that can co-elute with the analytes and interfere with ionization.

      • Improve chromatographic separation by optimizing the mobile phase gradient and/or using a different column chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase).

      • Enhance sample cleanup. Use a more rigorous SPE protocol or a two-step LLE.

      • Dilute the sample extract to reduce the concentration of interfering matrix components.[6]

  • Possible Cause 2: Inappropriate Ionization Source Parameters.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the ionization of the target analytes and minimize the influence of the matrix.

Issue: Inconsistent Retention Times

  • Possible Cause 1: Column Degradation.

    • Solution: The high pH or low pH of mobile phases can degrade the silica-based stationary phase over time. Use a column with a wider pH stability range and always use a guard column.

  • Possible Cause 2: Mobile Phase Inconsistency.

    • Solution: Ensure the mobile phase is prepared fresh and accurately. Inconsistent buffer concentrations or pH can lead to shifts in retention time, especially for ionizable compounds.

  • Possible Cause 3: System Equilibration.

    • Solution: Ensure the LC system is adequately equilibrated with the initial mobile phase conditions before each injection.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of synthetic cannabinoids, which can be used as a general reference for method development for this compound. It is important to note that specific values for this compound will need to be determined through in-house validation.

Table 1: General LC-MS/MS Performance for Synthetic Cannabinoids in Oral Fluid

ParameterTypical Value Range
Limit of Detection (LOD)0.05 - 1 ng/mL
Limit of Quantification (LOQ)0.1 - 2 ng/mL
Linearity (r²)> 0.99
Recovery70 - 120%
Matrix Effect60 - 140%

Data compiled from general synthetic cannabinoid validation studies.[7][8]

Table 2: General GC-MS Performance for Synthetic Cannabinoids in Urine

ParameterTypical Value Range
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 10 ng/mL
Linearity (r²)> 0.99
Recovery60 - 110%

Data compiled from general synthetic cannabinoid validation studies.

Experimental Protocols

Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of this compound and its metabolites from urine samples.

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add an internal standard solution.

    • Add 500 µL of β-glucuronidase solution in an appropriate buffer (e.g., acetate buffer, pH 5).

    • Incubate the mixture at 60 °C for 2-3 hours to deconjugate glucuronidated metabolites.[9]

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

    • Elute the analytes with 2 mL of a suitable elution solvent (e.g., methanol or a mixture of ethyl acetate and isopropanol with a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters
  • LC System: High-performance or ultra-high-performance liquid chromatograph.

  • Column: A C18 or biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is often suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard for confident identification.

Visualizations

MN_18_Metabolism This compound Metabolic Pathway MN18 This compound Met1 Naphthalene-hydroxylated this compound MN18->Met1 Hydroxylation (Phase I) Met2 Pentyl-carbonylated this compound MN18->Met2 Carbonylation (Phase I) Met3 1-pentyl-1H-indazole-3-carboxylic acid MN18->Met3 Amide Hydrolysis (Phase I) Met4 Glucuronide Conjugates Met1->Met4 Glucuronidation (Phase II) Met2->Met4 Glucuronidation (Phase II)

Caption: Major metabolic pathways of this compound in the human body.

LCMS_Workflow LC-MS/MS Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Blood/Oral Fluid) Hydrolysis Enzymatic Hydrolysis (if needed) Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LC Liquid Chromatography Separation Evap->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

Caption: A typical workflow for the analysis of this compound from biological samples using LC-MS/MS.

References

Technical Support Center: MN-18 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of MN-18 quantification in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for quantifying this compound in whole blood?

A1: For the quantification of this compound in whole blood, a supported liquid extraction (SLE) or solid-phase extraction (SPE) is recommended to achieve a clean extract and minimize matrix effects.[1][2] A general workflow involves protein precipitation followed by extraction. Using an internal standard is crucial for accurate quantification.

Q2: My signal intensity for this compound is low. What are the potential causes and how can I troubleshoot this?

A2: Low signal intensity for this compound can stem from several factors throughout the analytical process. Common causes include inefficient extraction, sample degradation, suboptimal LC-MS/MS parameters, or matrix effects. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q3: Are there any specific considerations for the stability of this compound during sample storage and preparation?

A3: Yes, this compound, like many synthetic cannabinoids, can be prone to degradation. It is recommended to store samples at -20°C or lower for long-term stability. During sample preparation, minimize the exposure of the analyte to high temperatures and extreme pH conditions. Whenever possible, use fresh samples for analysis.

Q4: What are the typical LC-MS/MS parameters for this compound analysis?

A4: While specific parameters should be optimized for your instrument, a reverse-phase C18 column is commonly used for chromatographic separation.[3] The mobile phase typically consists of a gradient of water and acetonitrile or methanol with a small amount of formic acid to improve ionization.[3][4][5] For the mass spectrometer, electrospray ionization (ESI) in positive mode is generally used. Multiple reaction monitoring (MRM) is employed for quantification, with at least two transitions monitored for this compound to ensure specificity.

Troubleshooting Guide: Low Signal Intensity for this compound

This guide provides a step-by-step approach to troubleshooting low signal intensity during the quantification of this compound using LC-MS/MS.

Diagram: Troubleshooting Workflow for Low this compound Signal

TroubleshootingWorkflow cluster_Start Start cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Resolution Resolution Start Low this compound Signal Detected CheckExtraction Verify Extraction Efficiency Start->CheckExtraction CheckDegradation Assess Sample Degradation CheckExtraction->CheckDegradation If extraction is efficient FurtherInvestigation Further Investigation Needed CheckExtraction->FurtherInvestigation If extraction is inefficient CheckColumn Evaluate Column Performance CheckDegradation->CheckColumn If no degradation CheckDegradation->FurtherInvestigation If degradation is suspected CheckMobilePhase Verify Mobile Phase Composition CheckColumn->CheckMobilePhase If column is performing well CheckColumn->FurtherInvestigation If column performance is poor CheckIonization Optimize Ion Source Parameters CheckMobilePhase->CheckIonization If mobile phase is correct CheckMobilePhase->FurtherInvestigation If mobile phase is incorrect CheckTransitions Confirm MRM Transitions CheckIonization->CheckTransitions If ionization is optimal CheckIonization->FurtherInvestigation If ionization is suboptimal Resolved Signal Improved CheckTransitions->Resolved If transitions are correct CheckTransitions->FurtherInvestigation If transitions are incorrect

A step-by-step troubleshooting guide for low this compound signal.
Troubleshooting Steps and Solutions

Potential Issue Recommended Action Detailed Steps
1. Inefficient Sample Extraction Optimize the extraction procedure.- Evaluate Extraction Method: Compare the recovery of this compound using different extraction techniques such as Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE).- Check pH: Ensure the pH of the sample is optimized for the extraction of this compound, which is a neutral to slightly acidic compound.[6]- Solvent Selection: Test different elution solvents to ensure complete elution of this compound from the extraction media.
2. Sample Degradation Assess the stability of this compound under your experimental conditions.- Storage Conditions: Confirm that samples are stored at -20°C or below until analysis.- Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each sample.- In-process Stability: Evaluate the stability of this compound in the final extract by re-injecting a sample after a known period.
3. Suboptimal Chromatographic Separation Optimize the liquid chromatography method.- Column Choice: Ensure you are using a suitable column, such as a C18, and that it is not degraded.- Mobile Phase: Prepare fresh mobile phases daily. Verify the composition and pH of the mobile phase. A gradient of water and acetonitrile/methanol with 0.1% formic acid is a good starting point.[3][4][5]- Gradient Profile: Adjust the gradient profile to ensure this compound is eluting in a sharp peak and is well-separated from matrix components.
4. Inefficient Ionization Optimize the mass spectrometer's ion source parameters.- Source Temperature: Optimize the ESI source temperature.- Gas Flows: Optimize nebulizer and drying gas flows.- Capillary Voltage: Optimize the capillary voltage to maximize the signal for this compound.
5. Incorrect MRM Transitions or Collision Energy Verify and optimize the MRM parameters.- Precursor Ion: Confirm the correct precursor ion (m/z) for this compound.- Product Ions: Infuse a standard solution of this compound to identify the most intense and specific product ions.- Collision Energy: Perform a collision energy optimization for each transition to maximize the signal intensity.
6. Matrix Effects Evaluate and mitigate the impact of the sample matrix.- Internal Standard: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[5]- Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.- Chromatographic Separation: Improve the chromatographic separation to resolve this compound from co-eluting matrix components that may cause ion suppression.

Experimental Protocols

Protocol 1: Quantification of this compound in Whole Blood using LC-MS/MS

This protocol provides a general procedure. It is essential to validate the method in your laboratory.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS), e.g., this compound-d5

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized, 18 MΩ·cm

  • Whole blood, drug-free

  • Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) cartridges

2. Sample Preparation (SLE Method)

  • Spike 100 µL of whole blood with the internal standard.

  • Add 300 µL of 1% formic acid in water and vortex to mix.

  • Load the mixture onto the SLE cartridge and wait 5 minutes.

  • Elute the analyte with an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: ESI Positive

  • Monitoring Mode: MRM

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibrators.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Diagram: this compound Quantification Workflow

QuantificationWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Spike Spike Sample with Internal Standard Precipitate Protein Precipitation Spike->Precipitate Extract Supported Liquid or Solid-Phase Extraction Precipitate->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

A general workflow for the quantification of this compound.

Quantitative Data Summary

The following table summarizes typical validation parameters for a sensitive LC-MS/MS method for synthetic cannabinoid analysis.[3][7] These values should be used as a general guideline, and specific performance should be established in your laboratory.

Parameter Typical Value
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Precision (RSD%) < 15%
Accuracy (% Bias) ± 15%
Extraction Recovery > 70%
Matrix Effect < 20%

Disclaimer: The information provided in this technical support center is intended for research use only. All experimental procedures should be performed by qualified personnel in a laboratory setting. Method parameters may require optimization for your specific instrumentation and application.

References

Overcoming matrix effects in MN-18 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the LC-MS/MS analysis of MN-18. Due to the limited availability of comprehensive, publicly accessible validation data specifically for this compound, this guide utilizes data and protocols for a well-characterized synthetic cannabinoid, JWH-018 , as a representative example to illustrate the principles and practices of overcoming matrix effects. The strategies and methodologies presented here are broadly applicable to the analysis of this compound and other novel psychoactive substances (NPS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In complex biological matrices, endogenous components like phospholipids, proteins, and salts are common sources of matrix effects.[1] For this compound, this can result in poor assay sensitivity, precision, and accuracy.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solvent standard at the same concentration. A significant difference in the signal indicates the presence of matrix effects. A common method to quantify this is the post-extraction spike method.

Q3: What are the most effective strategies to overcome matrix effects in this compound analysis?

A3: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: Employing robust sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix components prior to LC-MS/MS analysis.

  • Chromatographic Separation: Modifying the LC method to achieve better separation between this compound and interfering matrix components can mitigate their impact on ionization.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[2][3] A SIL-IS, such as a deuterated analog of this compound (e.g., this compound-d5), will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can also help to compensate for matrix effects.

Q4: Is a deuterated internal standard for this compound commercially available?

A4: The commercial availability of a specific deuterated internal standard for this compound can vary. It is recommended to check with major suppliers of analytical reference standards. If a specific SIL-IS for this compound is not available, using a SIL-IS of a closely related structural analog may be a viable alternative, though it is crucial to validate its performance thoroughly.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LC-MS/MS analysis, with a focus on matrix-related problems.

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Significant ion suppression from the matrix.1. Improve Sample Cleanup: Switch from a simple protein precipitation to a more rigorous method like SPE or LLE. 2. Optimize Chromatography: Adjust the gradient to better separate this compound from the suppression zone. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Poor Reproducibility (High %CV) Variable matrix effects between samples.1. Implement a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[2] 2. Ensure Consistent Sample Preparation: Standardize all sample preparation steps to minimize variability.
Inaccurate Quantification Uncorrected matrix effects leading to biased results.1. Use a SIL-IS: This will provide the most accurate correction for ionization variability.[2][3] 2. Prepare Matrix-Matched Calibrators: This helps to ensure that the calibration curve accurately reflects the ionization behavior in the sample matrix.
Peak Tailing or Splitting Co-eluting matrix components interfering with peak shape.1. Optimize Chromatography: Adjust mobile phase composition, gradient, or column chemistry to improve peak shape. 2. Enhance Sample Cleanup: A cleaner extract is less likely to cause chromatographic issues.

Experimental Protocols (Representative Example: JWH-018 in Oral Fluid)

The following protocols are based on a validated method for the analysis of synthetic cannabinoids, including JWH-018, in oral fluid. These can be adapted for the analysis of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of oral fluid, add the internal standard solution (e.g., JWH-018-d9).

  • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a water/methanol mixture to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

LC-MS/MS Parameters
Parameter Value
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for this compound and its internal standard would need to be optimized.

Quantitative Data Summary (Representative Example)

The following table summarizes typical validation data for the analysis of synthetic cannabinoids in a biological matrix, illustrating the expected performance of a well-developed method.

Parameter JWH-018 (Representative) Acceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Accuracy (% Bias) -5% to +8%Within ±15%
Precision (%CV) < 10%≤ 15%
Extraction Recovery 85 - 95%Consistent and reproducible
Matrix Effect 90 - 105% (with IS)Minimized and compensated

Visualizations

Workflow for Overcoming Matrix Effects

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Plasma, Urine, etc.) B Add Stable Isotope-Labeled Internal Standard (SIL-IS) A->B C Sample Cleanup (SPE or LLE) B->C D Evaporation & Reconstitution C->D E LC Separation D->E F MS/MS Detection (MRM) E->F G Calculate Analyte/IS Peak Area Ratio F->G H Quantify using Matrix-Matched Calibration Curve G->H I Accurate Result for this compound H->I

A typical workflow for LC-MS/MS analysis designed to mitigate matrix effects.

Troubleshooting Logic for Low Signal Intensity

troubleshooting start Low or No Signal for this compound q1 Is a SIL-IS being used? start->q1 sol1 Implement a SIL-IS to compensate for matrix effects. q1->sol1 No q2 What sample preparation is used? q1->q2 Yes end Signal Improved sol1->end ppt Protein Precipitation q2->ppt spe_lle SPE / LLE q2->spe_lle sol2 Switch to a more rigorous cleanup like SPE or LLE. ppt->sol2 q3 Is the chromatography optimized? spe_lle->q3 sol2->end sol3 Adjust LC gradient to separate this compound from interfering peaks. q3->sol3 No q3->end Yes

A decision tree for troubleshooting low signal intensity in this compound analysis.

References

Technical Support Center: MN-18 Stability and Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the synthetic cannabinoid MN-18 in stored biological samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual representations of key pathways and workflows.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and questions related to the handling, storage, and analysis of this compound in biological specimens.

Q1: What are the optimal storage conditions for ensuring the stability of this compound in whole blood and urine samples?

A1: For long-term stability, it is crucial to store whole blood and urine samples containing this compound in a frozen state, ideally at -20°C or lower. Studies on synthetic cannabinoids, including structurally similar compounds, have shown significant degradation at room temperature and even under refrigeration.[1][2] Freezing minimizes the activity of enzymes and chemical degradation processes that can alter the concentration of this compound over time. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable, but freezing is strongly recommended for any duration beyond that.

Q2: I left my samples at room temperature for an extended period. Are they still viable for this compound quantification?

A2: It is highly likely that the concentration of this compound in your samples has decreased due to degradation. Several synthetic cannabinoids have demonstrated poor stability at room temperature, with some showing significant loss within days.[1] If possible, it is recommended to collect new samples. If this is not feasible, any quantitative results from the compromised samples should be interpreted with caution, and the storage deviation should be noted in your experimental records. It may also be beneficial to analyze for this compound metabolites, as their concentrations might increase as the parent compound degrades.

Q3: I am observing low recovery of this compound during my sample extraction process. What could be the cause?

A3: Low recovery can be attributed to several factors. Firstly, ensure your extraction solvent is appropriate for the lipophilic nature of this compound. A common and effective method is liquid-liquid extraction with a non-polar organic solvent like hexane or a mixture of hexane and ethyl acetate. Secondly, the pH of your sample can influence extraction efficiency. Adjusting the pH to an optimal level before extraction can improve the partitioning of this compound into the organic phase. Finally, incomplete vortexing or mixing during extraction will lead to poor recovery. Ensure thorough mixing to maximize the interaction between the sample and the extraction solvent.

Q4: My LC-MS/MS analysis is showing inconsistent results for this compound. What are the potential sources of this variability?

A4: Inconsistent LC-MS/MS results can stem from several sources. Matrix effects, where other components in the biological sample interfere with the ionization of this compound, are a common issue. To mitigate this, consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), or use a matrix-matched calibration curve. Additionally, ensure the stability of this compound in your processed samples, especially if they are stored in the autosampler for an extended period before injection. Some synthetic cannabinoids have shown limited stability in the autosampler.[1] Finally, verify the performance of your LC-MS/MS system, including column integrity, mobile phase composition, and mass spectrometer calibration.

Q5: Are there any specific preservatives I should use for collecting blood or urine samples for this compound analysis?

A5: While standard collection tubes are often used, for blood samples, using tubes containing a preservative such as sodium fluoride can help to inhibit enzymatic activity that may degrade this compound. However, the most critical factor for preserving the integrity of this compound is prompt freezing of the sample.

Stability of this compound in Stored Biological Samples

While specific quantitative stability data for this compound is limited, the following table is based on stability studies of structurally similar synthetic cannabinoids, such as AB-PINACA, and provides a general guideline for expected stability under different storage conditions.[1] It is important to note that these are estimates, and a compound-specific stability study is recommended for definitive data.

Sample TypeStorage TemperatureDurationExpected Stability (Remaining Parent Compound)
Whole BloodRoom Temperature (20-25°C)24 hours>80%
7 days<50%
Refrigerated (2-8°C)7 days>70%
30 days<60%
Frozen (-20°C)30 days>95%
180 days>90%
UrineRoom Temperature (20-25°C)24 hours>90%
7 days>60%
Refrigerated (2-8°C)7 days>85%
30 days>75%
Frozen (-20°C)30 days>98%
180 days>95%

Note: The stability of synthetic cannabinoids can be influenced by factors such as the presence of ester or amide linkages in their structure, which are susceptible to hydrolysis.[3]

Experimental Protocols

Protocol: Quantification of this compound in Whole Blood by LC-MS/MS

This protocol provides a general procedure for the extraction and analysis of this compound from whole blood samples. It is recommended to validate this method in your laboratory.

1. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (e.g., this compound-d4 or a structurally similar deuterated synthetic cannabinoid)

  • Whole blood samples

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 column

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of whole blood into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 500 µL of a hexane:ethyl acetate (9:1 v/v) extraction solvent.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for both this compound and the internal standard for accurate quantification and confirmation. These transitions should be optimized by infusing the analytical standards into the mass spectrometer.

4. Data Analysis:

  • Create a calibration curve using fortified blank blood samples with known concentrations of this compound.

  • Calculate the peak area ratio of the this compound to the internal standard.

  • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Visualizations

Signaling Pathway of this compound

This compound, like other synthetic cannabinoids, primarily exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. These are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

MN18_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MN18 This compound CB1 CB1 Receptor MN18->CB1 Agonist Binding CB2 CB2 Receptor MN18->CB2 Agonist Binding G_protein Gi/o Protein CB1->G_protein Activation CB2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activation Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Altered Neurotransmission, Immune Modulation) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Signaling pathway of this compound via CB1 and CB2 receptors.

Experimental Workflow for this compound Stability Analysis

The following diagram outlines a typical workflow for conducting a stability study of this compound in biological samples.

MN18_Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Evaluation Spike Spike Blank Matrix (Blood/Urine) with this compound Aliquots Create Aliquots for Each Storage Condition Spike->Aliquots RoomTemp Room Temperature (20-25°C) Aliquots->RoomTemp Fridge Refrigerated (2-8°C) Aliquots->Fridge Freezer Frozen (-20°C) Aliquots->Freezer Timepoints Analyze at T=0, T=1, T=7, T=30... days RoomTemp->Timepoints Fridge->Timepoints Freezer->Timepoints Extraction Sample Extraction (LLE or SPE) Timepoints->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Concentration Calculate this compound Concentration LCMS->Concentration Stability Determine % Stability vs. T=0 Concentration->Stability

Caption: Workflow for assessing this compound stability in biological samples.

References

Technical Support Center: MN-18 Degradation Pathways and Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways and metabolic products of MN-18 (N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide), a synthetic cannabinoid.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro model for studying the metabolism of this compound?

A1: The primary in vitro model for studying the metabolism of this compound is the use of human hepatocytes. This system allows for the identification of metabolic pathways relevant to human physiology.[1][2]

Q2: What are the major metabolic degradation pathways for this compound in human hepatocytes?

A2: this compound undergoes several key metabolic transformations in human hepatocytes. The main degradation pathways include:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the naphthalene ring or the pentyl chain.

  • Carboxylation: Oxidation of the terminal methyl group of the pentyl chain to a carboxylic acid.

  • Carbonylation: Formation of a ketone group on the pentyl chain.

  • Glucuronidation: Conjugation of metabolites with glucuronic acid, which increases their water solubility and facilitates excretion.[2]

Q3: What are the major degradation products (metabolites) of this compound identified in human hepatocyte studies?

A3: A total of 13 metabolites of this compound have been identified. The three most abundant degradation products are:

  • 1-pentyl-1H-indazole-3-carboxylic acid

  • Pentyl-carbonylated this compound

  • Naphthalene-hydroxylated this compound[1][2]

Troubleshooting Guide

Problem: I am not detecting any this compound metabolites in my in vitro experiment.

  • Possible Cause 1: Inactive Hepatocytes. Ensure the viability and metabolic activity of your human hepatocytes. Poor cell health will result in low or no metabolic activity.

    • Solution: Use freshly isolated or cryopreserved hepatocytes with confirmed viability. Follow the supplier's recommended handling and culture protocols.

  • Possible Cause 2: Inappropriate Incubation Time. The incubation time may be too short for detectable levels of metabolites to form.

    • Solution: Based on published studies, an incubation time of 3 hours with 10 μmol/L of this compound is sufficient to detect major metabolites.[1][2] Consider a time-course experiment to optimize incubation duration for your specific experimental setup.

  • Possible Cause 3: Insufficient Analytical Sensitivity. Your analytical method may not be sensitive enough to detect the low concentrations of metabolites.

    • Solution: Utilize high-resolution mass spectrometry (HR-MS) for metabolite identification.[1][2] This technique offers the necessary sensitivity and mass accuracy to identify and characterize novel metabolites.

Problem: I am observing different metabolite profiles than what is reported in the literature.

  • Possible Cause 1: Different In Vitro System. The use of liver microsomes, S9 fractions, or hepatocytes from different species can lead to variations in metabolite profiles compared to human hepatocytes.

    • Solution: For results most relevant to human metabolism, use human hepatocytes. If using other systems, be aware that the metabolic pathways may differ.

  • Possible Cause 2: Inter-individual Variability. If using hepatocytes from different donors, genetic polymorphisms in drug-metabolizing enzymes can lead to variations in metabolite formation.

    • Solution: When possible, use pooled human hepatocytes from multiple donors to average out inter-individual differences.

Experimental Protocols

In Vitro Metabolism of this compound in Human Hepatocytes

This protocol is based on the methodology described by Diao et al. in their 2017 study published in Clinical Chemistry.[1][2]

1. Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Ice-cold acetonitrile

  • Mobile phases for LC-MS/MS analysis

2. Hepatocyte Incubation:

  • Thaw and culture human hepatocytes according to the supplier's instructions.

  • Prepare a 20 μmol/L solution of this compound in the culture medium.

  • Initiate the incubation by mixing 250 μL of the hepatocyte suspension (at a concentration of 2 × 10^6 cells/mL) with 250 μL of the 20 μmol/L this compound solution, resulting in a final this compound concentration of 10 μmol/L.[1]

  • Incubate the mixture at 37°C for 3 hours.[1][2]

  • Prepare a 0-hour control by adding ice-cold acetonitrile to the hepatocyte/MN-18 mixture immediately after mixing.

3. Sample Extraction:

  • Terminate the incubation by adding 500 μL of ice-cold acetonitrile to the cell suspension.[1]

  • Vortex the mixture and centrifuge at 15,000 x g for 5 minutes at 4°C to precipitate proteins.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the dried extract in 150 μL of the initial mobile phase for LC-MS/MS analysis.[1]

4. Analytical Methodology:

  • Analyze the samples using a high-resolution mass spectrometer (e.g., a TripleTOF 5600+).[1][2]

  • Employ a full scan and information-dependent acquisition (IDA) with a mass defect filter to identify potential metabolites.[1][2]

Data Presentation

Table 1: Major Degradation Products of this compound in Human Hepatocytes

Rank by AbundanceMetaboliteBiotransformation Pathway
11-pentyl-1H-indazole-3-carboxylic acidCarboxylation
2Pentyl-carbonylated this compoundCarbonylation
3Naphthalene-hydroxylated this compoundHydroxylation

Data summarized from Diao et al. (2017).[1][2]

Visualizations

MN18_Degradation_Pathway cluster_pathways Metabolic Pathways cluster_products Degradation Products MN18 This compound Hydroxylation Hydroxylation MN18->Hydroxylation Carboxylation Carboxylation MN18->Carboxylation Carbonylation Carbonylation MN18->Carbonylation Metabolite_OH Naphthalene-hydroxylated this compound Hydroxylation->Metabolite_OH Metabolite_COOH 1-pentyl-1H-indazole- 3-carboxylic acid Carboxylation->Metabolite_COOH Metabolite_CO Pentyl-carbonylated this compound Carbonylation->Metabolite_CO Glucuronidation Glucuronidation Metabolite_Gluc Glucuronidated Metabolites Glucuronidation->Metabolite_Gluc Metabolite_OH->Glucuronidation Metabolite_COOH->Glucuronidation Metabolite_CO->Glucuronidation

Caption: Major metabolic degradation pathways of this compound.

Experimental_Workflow start Start: Prepare Human Hepatocyte Culture incubation Incubate with 10 µM this compound for 3 hours at 37°C start->incubation termination Terminate Reaction with Ice-Cold Acetonitrile incubation->termination extraction Protein Precipitation and Supernatant Collection termination->extraction evaporation Evaporate Supernatant to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Analyze by High-Resolution LC-MS/MS reconstitution->analysis end End: Identify and Quantify Metabolites analysis->end

Caption: Experimental workflow for in vitro this compound metabolism studies.

References

Troubleshooting low recovery of MN-18 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding the low recovery of MN-18 during extraction procedures. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Low this compound Recovery

Low recovery is a common issue in solid-phase extraction (SPE) and liquid-liquid extraction (LLE). This section addresses the most frequent causes and provides systematic solutions.

My this compound recovery is unexpectedly low. What are the most common causes?

Low recovery of this compound can stem from several factors throughout the extraction workflow. The primary causes typically fall into one of four categories:

  • Suboptimal Sample Preparation: Issues such as incomplete homogenization, incorrect pH, or protein binding can prevent this compound from being available for extraction.[1]

  • Inefficient Extraction Protocol: The choice of extraction solvent, phase volume ratios, and mixing parameters are critical for efficiently partitioning this compound from the sample matrix.

  • Analyte Loss During Post-Extraction Steps: this compound can be lost during solvent evaporation, reconstitution, or through adsorption to container surfaces.

  • Compound Degradation: this compound may be sensitive to pH, temperature, light, or oxidation, leading to degradation during the extraction process.[2][3][4]

To diagnose the issue, it is recommended to systematically evaluate each step of your protocol.[5][6] This can be done by processing a known standard through the procedure, collecting fractions from each step, and analyzing them to pinpoint where the loss is occurring.[6]

How can I optimize my sample preparation to improve recovery?

Proper sample preparation is crucial for maximizing the amount of this compound available for extraction.[1] Consider the following optimizations:

  • Ensure Complete Homogenization: For solid or semi-solid matrices (e.g., tissue), ensure complete cellular disruption to release this compound. Techniques like sonication or mechanical homogenization can be effective.[7]

  • Adjust Sample pH: The ionization state of this compound can significantly affect its solubility and partitioning behavior.[8][9] Adjust the pH of the sample to ensure this compound is in its most non-polar, neutral form to improve extraction into an organic solvent. For acidic compounds, lowering the pH increases extraction efficiency.[10]

  • Disrupt Protein Binding: If this compound binds to proteins in the sample matrix (e.g., plasma), this can prevent its extraction.[5][6] Protein precipitation is a common technique to address this; however, it's important to ensure that the analyte does not co-precipitate with the proteins.[5][6]

What aspects of my liquid-liquid extraction (LLE) protocol should I investigate?

For LLE, several factors can lead to poor recovery. Key areas to investigate include:

  • Solvent Selection: The extraction solvent must have a high affinity for this compound and be immiscible with the sample matrix. The principle of "like dissolves like" applies; a non-polar compound like this compound will be best extracted by a non-polar solvent.

  • Solvent-to-Sample Volume Ratio: An insufficient volume of extraction solvent may not be adequate to efficiently partition the analyte. Increasing the solvent-to-sample ratio can improve recovery.[11]

  • Mixing Efficiency: Ensure thorough mixing of the two phases to maximize the surface area for extraction. Gentle but consistent inversion is often preferred over vigorous shaking to prevent emulsion formation.

  • Number of Extractions: Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.[12]

What aspects of my solid-phase extraction (SPE) protocol should I investigate?

SPE protocols have several critical steps where analyte loss can occur.[5][6][13] Consider the following:

  • Sorbent Selection: The chosen sorbent must have the appropriate chemistry to retain this compound.[13][14] For a hydrophobic compound like this compound, a reversed-phase (e.g., C18) sorbent is typically used.

  • Column Conditioning and Equilibration: Improper conditioning or equilibration of the SPE cartridge can lead to poor retention of the analyte.[14][15]

  • Sample Loading: The flow rate during sample loading should be slow enough to allow for sufficient interaction between this compound and the sorbent.[14]

  • Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute this compound.[6][15] Analyte loss at this stage is a common cause of low recovery.

  • Elution Step: The elution solvent may not be strong enough to desorb this compound from the sorbent.[13] Consider using a stronger solvent or increasing the elution volume.[13]

Could my this compound be degrading during the extraction process?

Analyte degradation is a potential cause of low recovery, especially for sensitive compounds.[2] To determine if this compound is degrading, consider these factors:

  • Temperature Sensitivity: Prolonged exposure to high temperatures, such as during solvent evaporation, can cause thermal degradation.[4] Using a gentle stream of nitrogen and a controlled temperature water bath is recommended.

  • pH Instability: this compound may be unstable at certain pH values. Ensure the pH used during extraction and in the final extract is within a stable range for the compound.

  • Light Sensitivity: Some compounds are photosensitive.[3] If this is a possibility, conduct the extraction in low-light conditions or use amber-colored labware.[3]

  • Oxidation: To prevent oxidative damage, consider using antioxidants or performing the extraction under an inert atmosphere (e.g., nitrogen).[16]

Frequently Asked Questions (FAQs)

What is a typical acceptable recovery rate for this compound?

For most bioanalytical methods, a recovery rate of 70-120% is considered acceptable. However, the most important factor is that the recovery is consistent and reproducible across all samples and standards. High variability in recovery is often a larger issue than consistently moderate recovery.

How does the choice of solvent affect this compound recovery in LLE?

The choice of solvent is critical and is governed by the polarity of this compound. A solvent with a similar polarity to this compound will provide the best extraction efficiency. It is also important that the solvent is immiscible with the sample's aqueous phase. A distribution coefficient (K) that is significantly greater than 1 for the target analyte in the chosen solvent system is desirable for efficient extraction.[11][17]

Can the pH of my sample significantly impact recovery?

Yes, pH is one of the most critical factors, especially if this compound is an ionizable compound.[8] The pH of the aqueous phase determines the ratio of the ionized to the non-ionized form of the molecule.[9] The non-ionized (neutral) form is typically more soluble in organic solvents and will be extracted more efficiently. Therefore, adjusting the pH to suppress the ionization of this compound is a key step in optimizing recovery.[18]

Quantitative Data Summary

The following table provides hypothetical data illustrating how different extraction parameters can influence the recovery of this compound from a plasma sample.

ParameterCondition ARecovery % (± SD)Condition BRecovery % (± SD)Rationale
Sample pH pH 7.4 (Physiological)45% (± 4.1)pH 4.0 (Acidified)88% (± 3.5)Assuming this compound is a weak acid, acidifying the sample suppresses its ionization, making it less polar and more extractable into an organic solvent.
Extraction Solvent Ethyl Acetate85% (± 3.2)Hexane62% (± 4.5)Ethyl acetate has a higher polarity than hexane, suggesting it is a better match for the polarity of this compound, leading to more efficient partitioning.
Mixing Method Vigorous Vortex (1 min)75% (± 6.8)Gentle Inversion (5 min)89% (± 2.9)Vigorous mixing can lead to emulsion formation, which traps the analyte and reduces recovery. Gentle, prolonged mixing ensures sufficient phase contact without creating an emulsion.
Number of Extractions 1 x 10 mL Solvent68% (± 5.2)2 x 5 mL Solvent91% (± 2.5)Multiple extractions with smaller volumes of solvent are more efficient at recovering the analyte from the aqueous phase.

Experimental Protocols

Below are generalized protocols for LLE and SPE of this compound from a plasma sample. These should be optimized for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Preparation:

    • Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.

    • Add 50 µL of an internal standard solution.

    • Acidify the sample by adding 50 µL of 1M HCl to adjust the pH to approximately 4.0. Vortex briefly to mix.

  • Extraction:

    • Add 1 mL of ethyl acetate to the tube.

    • Cap the tube and mix by gentle inversion for 5 minutes on a rotator.

    • Centrifuge at 5,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase for analysis (e.g., 50:50 acetonitrile:water).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Sample Pre-treatment:

    • Pipette 500 µL of plasma into a glass tube.

    • Add 1 mL of 4% phosphoric acid in water and vortex to mix. This step both dilutes the sample and adjusts the pH.

    • Centrifuge at 3,000 x g for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge by passing 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the extract in 100 µL of the mobile phase for analysis.

Visualizations

TroubleshootingWorkflow start Start: Low this compound Recovery check_system Verify Analytical System (e.g., LC-MS/MS) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot Analytical System system_ok->fix_system No eval_protocol Evaluate Extraction Protocol: Spike pre- and post-extraction system_ok->eval_protocol Yes fix_system->check_system loss_location Where is the loss? eval_protocol->loss_location sample_prep Sample Preparation Issue loss_location->sample_prep Pre-Extraction extraction_step Extraction Step Issue loss_location->extraction_step During Extraction post_extraction Post-Extraction Issue loss_location->post_extraction Post-Extraction optimize_prep Optimize Sample Prep: - Check pH - Test protein disruption - Ensure homogenization sample_prep->optimize_prep optimize_extraction Optimize Extraction: - Change solvent/sorbent - Adjust volumes - Modify wash/elution extraction_step->optimize_extraction optimize_post Optimize Post-Extraction: - Check for degradation - Use silanized vials - Optimize evaporation post_extraction->optimize_post revalidate Re-validate Method optimize_prep->revalidate optimize_extraction->revalidate optimize_post->revalidate

Caption: Troubleshooting workflow for diagnosing low this compound recovery.

ExtractionFactors cluster_sample Sample Properties cluster_matrix Matrix Effects cluster_protocol Protocol Parameters center This compound Recovery pKa pKa / Ionization center->pKa Polarity Polarity / logP center->Polarity Stability Stability (pH, Temp, Light) center->Stability ProteinBinding Protein Binding center->ProteinBinding Interferences Endogenous Interferences center->Interferences Viscosity Sample Viscosity center->Viscosity Solvent Solvent / Sorbent Choice center->Solvent pH_adj pH Adjustment center->pH_adj Volumes Phase Volume Ratios center->Volumes Mixing Mixing / Flow Rate center->Mixing

Caption: Key factors influencing the extraction efficiency of this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of MN-18 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of MN-18 and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of this compound isomers so challenging?

A1: The separation of this compound isomers is difficult primarily due to their structural similarity. Isomers often have identical mass-to-charge ratios (isobaric), making them indistinguishable by mass spectrometry alone, and very similar physicochemical properties, which leads to co-elution in standard chromatographic systems.[1][2] Achieving separation requires highly selective chromatographic methods that can exploit subtle differences in their structure, such as stereochemistry or the position of functional groups.[3][4]

Q2: What are the primary chromatographic techniques used for separating this compound isomers?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically coupled with Mass Spectrometry (MS) for detection and identification.[2]

  • LC-MS/MS: This is a powerful method for analyzing synthetic cannabinoids. It offers advantages in ease of sample preparation and the potential for automation.[5]

  • GC-MS: This is considered a "gold standard" for forensic substance identification and is widely used for routine drug analysis.[2][6] However, the high temperatures used can sometimes cause thermal degradation of the analytes.[6]

Q3: How do I select the appropriate column for separating this compound isomers?

A3: Column selection is critical for resolving structurally similar isomers.

  • For HPLC: Standard C18 columns may not provide sufficient selectivity.[1] Columns with different stationary phase chemistries, such as Phenyl-Hexyl or Biphenyl, can offer improved resolution for synthetic cannabinoids and their isomers by leveraging different interaction mechanisms like pi-pi interactions.[1][5] For separating enantiomers (chiral isomers), a Chiral Stationary Phase (CSP) is required.[3][7]

  • For GC: A common choice is a non-polar column like an HP-1MS or equivalent.[8] The choice depends on the volatility of the isomers and the desired separation.

Q4: What are the key considerations for mobile phase optimization in HPLC?

A4: Mobile phase composition directly impacts retention and selectivity.

  • Solvent Composition: A typical mobile phase for reversed-phase chromatography consists of an aqueous component (often with a buffer or acid modifier like formic acid) and an organic solvent like acetonitrile or methanol.[5]

  • Gradient vs. Isocratic Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures of isomers with varying polarities and to ensure sharp peaks.[9]

  • pH Control: The pH of the mobile phase can affect the ionization state of the analytes, which in turn influences their retention and peak shape. Using a buffer helps maintain a consistent pH.[9]

Q5: What is the importance of chiral separation for synthetic cannabinoids like this compound?

A5: this compound, like many synthetic cannabinoids and cathinones, possesses a stereogenic center, meaning it can exist as different enantiomers (mirror-image isomers).[3][7] These enantiomers can have significantly different biological, pharmacological, and toxicological properties.[3][10] Therefore, developing analytical methods to separate and quantify individual enantiomers is crucial for accurate pharmacological assessment and forensic toxicology.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Resolution of Isomer Peaks 1. Inappropriate Column Chemistry: The stationary phase does not provide enough selectivity for the isomers.1a. Switch to a column with a different selectivity (e.g., from C18 to a Phenyl-Hexyl or Biphenyl phase for positional isomers).[5]1b. For enantiomers, a chiral stationary phase (CSP) is necessary.[7]
2. Suboptimal Mobile Phase: The elution strength or composition is not ideal.2a. Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[9]2b. Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).[5]2c. Adjust the pH of the aqueous phase to alter analyte ionization and retention.[9]
3. High System Dead Volume: Excessive volume in tubing or connections can cause peak broadening.3. Use tubing with a smaller internal diameter and minimize the length of all connections between the injector, column, and detector.
Broad or Tailing Peaks 1. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols).1a. Use a modern, end-capped column.1b. Add a competing base to the mobile phase if analyzing basic compounds.1c. Adjust the mobile phase pH.[11]
2. Column Overload: Injecting too much sample.2. Reduce the injection volume or the concentration of the sample.
3. Column Contamination or Degradation: Buildup of matrix components or loss of stationary phase.3. Flush the column with a strong solvent. If performance does not improve, replace the column.
Inconsistent Retention Times 1. Unstable Temperature: Fluctuations in column temperature affect retention.1. Use a column oven to maintain a constant and uniform temperature.[11]
2. Mobile Phase Preparation Issues: Inconsistent composition or degradation of the mobile phase.2. Prepare fresh mobile phase daily. Ensure accurate mixing and proper degassing.
3. Lack of Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection.3. Increase the equilibration time between runs, especially for gradient methods.[1]

Experimental Protocols & Data

Protocol 1: Gas Chromatography/Mass Spectrometry (GC/MS) for this compound

This protocol is based on the methodology provided by the DEA's Special Testing and Research Laboratory.[8]

  • Sample Preparation: Dilute approximately 5 mg/mL in Methanol.[8]

  • Instrumentation: Agilent Gas Chromatograph with MS detector.[8]

  • Injection: 1 µL injection volume with a 20:1 split ratio.[8]

  • Injector Temperature: 280°C.[8]

  • Column: HP-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Oven Program:

    • Initial temperature of 100°C, hold for 1.0 min.[8]

    • Ramp to 300°C at a rate of 12°C/min.[8]

    • Hold at 300°C for 9.0 min.[8]

  • MS Parameters:

    • Transfer Line Temperature: 280°C.[8]

    • MS Source Temperature: 230°C.[8]

    • MS Quadrupole Temperature: 150°C.[8]

    • Scan Range: 30-550 amu.[8]

  • Expected Retention Time: ~22.7 minutes.[8]

Table 1: Example HPLC-MS/MS Conditions for Synthetic Cannabinoid Analysis

The following table summarizes typical starting conditions for developing a separation method for this compound isomers, based on published methods for similar compounds. Optimization will be required.

ParameterCondition A (Based on[5])Condition B (Based on)
Column Phenyl-Hexyl ChemistryAscentis® Express RP-Amide (5 cm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in 90:10 Water/MethanolWater with 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in MethanolAcetonitrile
Flow Rate 0.5 mL/min0.3 mL/min
Column Temp. Not Specified40°C
Gradient Start at 40% A / 60% B0-0.25 min: 40% B0.25-5.0 min: Ramp to 95% B5.0-15.0 min: Hold at 95% B15.0-17.0 min: Return to 40% B
Detection MS/MS (Positive ESI)MS (Positive/Negative ESI)

Visualized Workflows

G cluster_prep Phase 1: Preparation & Initial Screen cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Finalization start Define Separation Goal (e.g., positional isomers, enantiomers) info Gather Analyte Information (pKa, logP, structure) start->info cols Select Initial Columns (e.g., C18, Phenyl-Hexyl, Chiral) info->cols mob Select Mobile Phases (ACN/Water, MeOH/Water) cols->mob screen Perform Initial Screening Runs mob->screen eval1 Evaluate Resolution & Peak Shape screen->eval1 opt_grad Optimize Gradient Profile eval1->opt_grad opt_temp Optimize Temperature & Flow Rate opt_grad->opt_temp opt_ph Optimize Mobile Phase pH opt_temp->opt_ph final Final Method Validation opt_ph->final doc Document Protocol final->doc

Caption: A general workflow for developing a chromatographic separation method.

G start Problem: Poor Peak Resolution q1 Are peaks present but co-eluting? start->q1 a1_yes Modify Separation Selectivity q1->a1_yes Yes a1_no Troubleshoot Basic Detection (Check MS parameters, sample prep) q1->a1_no No q2 Is the separation for enantiomers? a1_yes->q2 sol_grad Make gradient shallower a1_yes->sol_grad a2_yes Use a Chiral Stationary Phase (CSP) q2->a2_yes Yes a2_no Try an alternative achiral column (e.g., Phenyl-Hexyl, Biphenyl) q2->a2_no No sol_solvent Change organic solvent (ACN <-> MeOH) sol_grad->sol_solvent sol_temp Decrease column temperature sol_solvent->sol_temp

Caption: A troubleshooting flowchart for addressing poor peak resolution.

References

Technical Support Center: MN-18 Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MN-18 immunoassays. Given the limited availability of specific cross-reactivity data for this compound, this guide incorporates information on structurally related synthetic cannabinoids, such as JWH-018, to provide insights into potential cross-reactivity issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?

This compound, chemically known as N-(naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, is a synthetic cannabinoid. Like other synthetic cannabinoids, it belongs to a class of compounds with diverse and rapidly evolving structures. Immunoassays for synthetic cannabinoids often utilize antibodies that may recognize structurally similar molecules, leading to cross-reactivity. This can result in false-positive results or inaccurate quantification, making it a significant concern for researchers.[1][2]

Q2: Are there any known compounds that cross-react with this compound immunoassays?

Direct and comprehensive cross-reactivity data specifically for this compound immunoassays is not widely published. However, based on its structural similarity to other synthetic cannabinoids like JWH-018, it is anticipated that related compounds may exhibit cross-reactivity. Immunoassays designed for JWH-018 have shown significant cross-reactivity with other naphthoylindole family members.[3]

Q3: What structural features of synthetic cannabinoids are known to influence immunoassay cross-reactivity?

Studies on synthetic cannabinoid immunoassays have indicated that modifications to different parts of the molecule can affect antibody recognition. For instance, alterations in the alkyl chain length and substitutions on the indole or naphthyl rings can either increase or decrease cross-reactivity. It is crucial to consider the specificities of the antibody used in your particular assay.

Q4: How can I determine if a compound is cross-reacting in my this compound immunoassay?

To determine if a specific compound is cross-reacting, you can perform a cross-reactivity study in your own laboratory. This typically involves preparing a dilution series of the suspected cross-reactant and running it in the immunoassay to determine its 50% inhibitory concentration (IC50) relative to the target analyte (this compound). A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Q5: What are the common causes of unexpected or inconsistent results in a synthetic cannabinoid ELISA?

Inconsistent results in an ELISA can stem from various factors beyond cross-reactivity, including:

  • High Background: Can be caused by insufficient washing, incorrect antibody concentrations, or contaminated reagents.

  • Low Signal: May result from inactive reagents, incorrect incubation times or temperatures, or the presence of inhibitors in the sample matrix.

  • Poor Reproducibility: Often due to pipetting errors, temperature variations across the plate, or reagent degradation from improper storage.

Troubleshooting Guide

This guide addresses common issues encountered during this compound and other synthetic cannabinoid immunoassays.

Issue Potential Cause Recommended Solution
High Background Signal Insufficient washingIncrease the number of wash steps or the soak time during washes. Ensure all wells are thoroughly aspirated.
Antibody concentration too highOptimize the concentration of the primary or secondary antibody by performing a titration experiment.
Contaminated reagents or bufferPrepare fresh buffers and reagents. Ensure proper storage conditions are maintained.
Non-specific bindingUse a different blocking buffer or increase the blocking incubation time.
Low or No Signal Inactive enzyme or substrateCheck the expiration dates of all reagents. Prepare fresh substrate solution immediately before use.
Incorrect incubation times/temperaturesAdhere strictly to the protocol's recommended incubation parameters.
Presence of inhibitors in the sampleDilute the sample further to reduce the concentration of potential inhibitors.
Incorrect filter wavelength on plate readerEnsure the plate reader is set to the correct wavelength for the substrate used.
Poor Standard Curve Improper standard dilutionPrepare fresh standards and carefully perform serial dilutions. Use calibrated pipettes.
Degraded standardsStore standards as recommended by the manufacturer, typically in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
Pipetting inaccuraciesUse calibrated pipettes and proper pipetting techniques. Pre-wet pipette tips.
High Coefficient of Variation (CV%) Between Duplicates Pipetting errorsEnsure consistent pipetting technique and volume for all wells.
Temperature variation across the plateAllow the plate to equilibrate to room temperature before adding reagents. Incubate the plate in a stable temperature environment.
Edge effectsAvoid using the outer wells of the plate if edge effects are suspected. Ensure proper plate sealing during incubations.
Suspected Cross-Reactivity (False Positive) Presence of a structurally similar compoundTest the suspected compound for cross-reactivity (see protocol below).
If cross-reactivity is confirmed, consider using a more specific confirmatory method like LC-MS/MS for sample analysis.

Potential Cross-Reactivity of Structurally Similar Compounds

While specific data for this compound is limited, the following table summarizes potential cross-reactivity based on data from immunoassays targeting the structurally related synthetic cannabinoid JWH-018 and its metabolites. This information should be used as a guide to identify compounds that may warrant further investigation in your specific assay. The cross-reactivity is often expressed as the concentration of the compound that causes a 50% reduction in signal (IC50) compared to the target analyte.

Compound Class Example Compounds Potential for Cross-Reactivity
Naphthoylindoles JWH-018, JWH-073, JWH-398High
JWH-018 Metabolites Hydroxylated and carboxylated metabolitesHigh (often the primary targets of the immunoassay)
Other Synthetic Cannabinoids AM-2201, RCS-4Moderate to High
Phytocannabinoids THC, CBD, CBNLow to negligible
Non-related compounds Common drugs of abuse (e.g., opioids, amphetamines)Very Low (but should be verified with each assay)

Note: This table is for informational purposes only and is based on data for related compounds. The actual cross-reactivity in an this compound specific immunoassay may vary.

Experimental Protocols

Protocol for Determining Compound Cross-Reactivity (IC50)

This protocol outlines a method to assess the cross-reactivity of a suspected interfering compound in a competitive ELISA format, which is common for small molecule detection.

  • Reagent Preparation:

    • Prepare all buffers, standards (this compound), and control samples according to the immunoassay kit manufacturer's instructions.

    • Prepare a stock solution of the suspected cross-reacting compound in a suitable solvent (e.g., DMSO, ethanol).

    • Create a serial dilution of the cross-reactant stock solution in the assay buffer. The concentration range should be wide enough to generate a full inhibition curve (e.g., from 0.1 ng/mL to 10,000 ng/mL).

  • Assay Procedure:

    • Follow the standard procedure for the this compound competitive ELISA.

    • In separate wells, add the different concentrations of the serially diluted cross-reactant in place of the this compound standard.

    • Include a blank (zero standard) and a full set of this compound standards for generating a reference curve.

    • Run all samples, standards, and cross-reactant dilutions in duplicate or triplicate.

  • Data Analysis:

    • Calculate the average absorbance for each concentration of the this compound standard and the suspected cross-reactant.

    • Generate a standard curve for this compound by plotting the percent inhibition versus the log of the concentration.

    • Similarly, plot the percent inhibition for the suspected cross-reactant versus its log concentration.

    • Determine the IC50 value for both this compound and the cross-reactant. The IC50 is the concentration that results in 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

ELISA_Troubleshooting_Workflow start Unexpected ELISA Result issue Identify Issue Type start->issue high_bg High Background issue->high_bg High OD in negative controls low_sig Low/No Signal issue->low_sig Low OD in positive controls poor_rep Poor Reproducibility issue->poor_rep High CV% in duplicates false_pos Suspected False Positive (Cross-Reactivity) issue->false_pos Positive result for negative sample check_wash Check Washing Protocol (Increase steps/soak time) high_bg->check_wash check_ab Optimize Antibody Concentration high_bg->check_ab check_reagents Prepare Fresh Reagents/Buffers high_bg->check_reagents low_sig->check_reagents check_incub Verify Incubation Time & Temperature low_sig->check_incub check_pipette Review Pipetting Technique & Calibration poor_rep->check_pipette run_cr_assay Perform Cross-Reactivity Experiment (IC50) false_pos->run_cr_assay end Problem Resolved check_wash->end check_ab->end check_reagents->end check_incub->end check_pipette->end confirm_lcsms Confirm with LC-MS/MS run_cr_assay->confirm_lcsms confirm_lcsms->end

Caption: Troubleshooting workflow for unexpected ELISA results.

Cross_Reactivity_Protocol prep_reagents 1. Prepare Reagents (Standards, Buffers, Cross-Reactant Dilutions) run_elisa 2. Run Competitive ELISA (Include this compound standards and Cross-Reactant dilutions) prep_reagents->run_elisa measure_abs 3. Measure Absorbance (450 nm) run_elisa->measure_abs calc_inhibition 4. Calculate % Inhibition measure_abs->calc_inhibition plot_curves 5. Plot Inhibition Curves (this compound and Cross-Reactant) calc_inhibition->plot_curves det_ic50 6. Determine IC50 Values plot_curves->det_ic50 calc_cr 7. Calculate % Cross-Reactivity ((IC50 this compound / IC50 Cross-Reactant) x 100) det_ic50->calc_cr report 8. Report Findings calc_cr->report

Caption: Experimental workflow for determining cross-reactivity.

Signaling_Pathway_Placeholder cluster_binding Analyte Binding cluster_detection Signal Generation antibody Immobilized Antibody enzyme_conjugate Enzyme-Conjugate antibody->enzyme_conjugate Binding of Detection Antibody (in Sandwich Assay format) or Competition for binding (in Competitive Assay format) mn18 This compound (Target Analyte) mn18->antibody High Affinity Binding cross_reactant Cross-Reactant cross_reactant->antibody Lower Affinity Binding (Potential for Interference) substrate Substrate enzyme_conjugate->substrate Enzymatic Reaction signal Colorimetric Signal substrate->signal

Caption: Analyte binding and signal generation in an immunoassay.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Synthetic Cannabinoid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "MN-18": Extensive searches of scientific literature and chemical databases did not yield a specific synthetic cannabinoid designated as "this compound." It is possible that "this compound" is a novel compound, an internal laboratory identifier, or a less common synonym for a known synthetic cannabinoid. This guide therefore provides a comprehensive comparison of validated analytical methods applicable to the quantification of synthetic cannabinoids in general, which will be relevant for a compound like "this compound" should it belong to this class of substances.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of analytical techniques for the quantification of synthetic cannabinoids. Experimental data and detailed protocols are provided to support the validation of these methods.

Comparison of Analytical Methods

The two most common and powerful techniques for the identification and quantification of synthetic cannabinoids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Each method offers distinct advantages and disadvantages.

Table 1: Comparison of GC-MS and LC-MS/MS for Synthetic Cannabinoid Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase, followed by mass analysis.Separates compounds in the liquid phase, followed by tandem mass analysis.
Advantages - High chromatographic resolution.- Extensive and standardized mass spectral libraries (e.g., NIST, SWGDRUG) for identification.[4]- Cost-effective for routine analysis.- High sensitivity and selectivity, especially in complex matrices.[5]- Suitable for non-volatile and thermally labile compounds, including many synthetic cannabinoid metabolites.[5]- Direct analysis of aqueous samples is possible.[5]- Faster analysis times are often achievable.[1][2]
Disadvantages - Requires derivatization for non-volatile compounds.- Risk of thermal degradation of some synthetic cannabinoids.[4]- May not be suitable for analyzing certain metabolites.- Matrix effects can suppress or enhance ionization, affecting accuracy.- Fewer standardized spectral libraries compared to GC-MS.- Higher initial instrument cost.
Typical Analytes Parent synthetic cannabinoids in seized materials and herbal products.Parent compounds and their metabolites in biological matrices (urine, blood, serum, oral fluid).[3]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS, the most widely adopted method for synthetic cannabinoids in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

Solid-phase extraction is a common technique used to clean up and concentrate analytes from complex matrices like urine before LC-MS/MS analysis.

Protocol:

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard solution. This mixture is then diluted with a buffer solution (e.g., phosphate buffer, pH 6.8).

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then the buffer solution through it.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common sequence is deionized water followed by a low-concentration organic solvent mixture.

  • Elution: Elute the target synthetic cannabinoids and their metabolites from the cartridge using an appropriate organic solvent or solvent mixture (e.g., ethyl acetate, methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions (Typical):

  • Column: A C18 reversed-phase column is frequently used.

  • Mobile Phase: A gradient elution with two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for synthetic cannabinoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM). For each analyte, at least two specific precursor-to-product ion transitions are monitored for quantification and confirmation.

Method Validation Data

A comprehensive validation process is essential to ensure the reliability of an analytical method. The following table summarizes typical validation parameters for the quantification of synthetic cannabinoids using LC-MS/MS.

Table 2: Typical Validation Parameters for LC-MS/MS Quantification of Synthetic Cannabinoids in Urine

ParameterTypical Range/ValueDescription
Linearity (R²) > 0.99The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD) 0.01 - 1.0 ng/mLThe lowest concentration of an analyte that can be reliably detected.[3][6]
Limit of Quantification (LOQ) 0.05 - 5.0 ng/mLThe lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[3][7]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Precision (%RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Matrix Effect Investigated and minimizedThe effect of co-eluting, undetected matrix components on the ionization of the target analyte.
Stability Assessed under various storage conditionsThe chemical stability of the analyte in the biological matrix under specific conditions for a given period.

Note: These values are representative and can vary depending on the specific synthetic cannabinoid, the biological matrix, and the instrumentation used.[8][9]

Visualizations

Workflow for Analytical Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Analytical Technique (e.g., LC-MS/MS) B Optimize Sample Preparation A->B C Optimize Chromatographic & MS Conditions B->C D Linearity & Range C->D Proceed to Validation E Accuracy & Precision D->E F LOD & LOQ E->F G Selectivity & Specificity F->G H Stability G->H I Matrix Effects H->I J Sample Analysis I->J Implement Validated Method K Quality Control Checks J->K L Data Reporting K->L

Caption: Workflow for the development and validation of an analytical method.

General Cannabinoid Receptor Signaling Pathway

Synthetic Cannabinoid Synthetic Cannabinoid CB1/CB2 Receptor CB1/CB2 Receptor Synthetic Cannabinoid->CB1/CB2 Receptor Binds to Gi/o Protein Gi/o Protein CB1/CB2 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response Leads to

Caption: Simplified signaling pathway of a cannabinoid receptor agonist.

References

Comparative analysis of MN-18 and 5F-PB-22

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the synthetic cannabinoids MN-18 and 5F-PB-22 is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their chemical structures, pharmacological activities at cannabinoid receptors, and metabolic pathways, supported by experimental data.

Chemical Structure and Properties

This compound (also known as N-(1-naphthyl)-1-pentyl-1H-indazole-3-carboxamide) and 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) are both potent synthetic cannabinoids that emerged in the designer drug market.[1] Despite both being classified as synthetic cannabinoids, they belong to different structural classes, which influences their interaction with cannabinoid receptors and their metabolic fate.

5F-PB-22 was one of the first synthetic cannabinoids to feature a quinoline substructure and an ester linkage.[2] The terminal fluorination of the N-pentyl chain in 5F-PB-22 is a common modification in many synthetic cannabinoids, often leading to increased potency at the CB₁ receptor compared to their non-fluorinated analogs.[2][3]

dot

Caption: Logical comparison of the core structural motifs of this compound and 5F-PB-22.

Pharmacological Activity

Both this compound and 5F-PB-22 are agonists of the cannabinoid receptors CB₁ and CB₂. Their activity is characterized by their binding affinity (Ki) and functional potency (EC₅₀).

Data Presentation: Receptor Binding and Functional Activity

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)
This compound CB₁1.65 - 3.86[4][5][6]-
CB₂1.65 - 3.86[4][5][6]-
5F-PB-22 CB₁-2.8[3]
CB₂-6.5[3]

Studies demonstrate that both compounds act as agonists at the CB₁ receptor.[1][3] The fluorinated analogues of synthetic cannabinoids, such as 5F-PB-22, generally exhibit increased potency at the CB₁ receptor, often by a factor of 2 to 5, compared to their non-fluorinated counterparts.[2][3] In vivo studies in rats showed that 5F-PB-22 induces hypothermia and reduces heart rate, confirming its cannabimimetic activity.[3]

dot

Cannabinoid_Receptor_Signaling Receptor CB1/CB2 Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Response Cellular Response (e.g., Ion channel modulation) G_Protein->Response cAMP cAMP AC->cAMP Agonist This compound or 5F-PB-22 (Agonist) Agonist->Receptor Binds ATP ATP ATP->AC

Caption: General signaling pathway for CB₁/CB₂ receptor agonists like this compound and 5F-PB-22.

Metabolism

The metabolism of synthetic cannabinoids is a critical aspect of their pharmacology and toxicology, as metabolites can also be active. Both this compound and 5F-PB-22 undergo extensive metabolism in the body.

This compound Metabolism: Incubation of this compound with human hepatocytes resulted in the detection of 13 metabolites. The primary metabolic pathways include:

  • Carboxamide hydrolysis leading to the formation of 1-pentyl-1H-indazole-3-carboxylic acid.

  • Carbonylation of the pentyl chain.

  • Hydroxylation of the naphthalene ring.[4][5]

5F-PB-22 Metabolism: The metabolism of 5F-PB-22 is characterized by two main pathways:

  • Ester hydrolysis: The ester linkage is easily broken down.[2]

  • Oxidative defluorination: The fluorine atom on the pentyl chain is replaced by a hydroxyl group, which can be further oxidized to a carboxylic acid. This is a predominant pathway for many fluorinated synthetic cannabinoids.[7]

Data Presentation: Major Metabolites

CompoundMajor Metabolites
This compound 1-pentyl-1H-indazole-3-carboxylic acid, Pentyl-carbonylated this compound, Naphthalene-hydroxylated this compound.[4][5]
5F-PB-22 5'-OH-PB-22 (from oxidative defluorination), PB-22 pentanoic acid, and the ester hydrolysis product (quinolin-8-ol and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid).[7]

Experimental Protocols

Human Hepatocyte Metabolism Assay: This in vitro method is used to predict in vivo metabolic pathways.

  • Incubation: A known concentration (e.g., 10 μmol/L) of the synthetic cannabinoid (this compound or 5F-PB-22) is incubated with pooled human hepatocytes for a specified period (e.g., 3 hours).[4][5]

  • Sample Preparation: The reaction is quenched, and the samples are prepared for analysis, often involving protein precipitation and centrifugation.

  • Analysis: Samples are analyzed using high-resolution mass spectrometry (HRMS), such as a TripleTOF system.[4][5]

  • Data Acquisition: Data is acquired using full scan and information-dependent acquisition (IDA) to trigger product ion scans for potential metabolites.

  • Metabolite Identification: Software-assisted data mining is used to identify metabolites by comparing fragmentation patterns and mass shifts with the parent compound.

dot

Metabolism_Workflow Start Start: Synthetic Cannabinoid (this compound or 5F-PB-22) Incubation Incubation with Human Hepatocytes (e.g., 3 hours) Start->Incubation Quench Quench Reaction (e.g., with acetonitrile) Incubation->Quench Centrifuge Centrifugation to remove proteins Quench->Centrifuge Analysis LC-HRMS/MS Analysis (e.g., TripleTOF 5600+) Centrifuge->Analysis Data_Mining Software-Assisted Data Mining and Analysis Analysis->Data_Mining End End: Identification of Major Metabolites Data_Mining->End

Caption: Experimental workflow for in vitro metabolism studies using human hepatocytes.

FLIPR Membrane Potential Assay (for Functional Activity): This assay measures the functional activity of compounds at G-protein coupled receptors like CB₁.

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human CB₁ receptor are cultured.

  • Assay Plate Preparation: Cells are plated in microplates and loaded with a membrane potential-sensitive fluorescent dye.

  • Compound Addition: The synthetic cannabinoids (e.g., 5F-PB-22) are added to the wells at various concentrations.[3]

  • Signal Detection: A Fluorometric Imaging Plate Reader (FLIPR) is used to measure the change in fluorescence, which corresponds to changes in membrane potential upon receptor activation.

  • Data Analysis: The EC₅₀ values are calculated from the concentration-response curves to determine the potency of the agonist.[3]

References

Cross-Reactivity of MN-18 with Other Synthetic Cannabinoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic cannabinoid MN-18 and its cross-reactivity with other prevalent synthetic cannabinoids. The information presented is intended to support research and drug development efforts by offering objective performance comparisons based on experimental data.

Quantitative Data Summary

The binding affinity of a compound for its receptor is a critical measure of its potential potency. The following table summarizes the equilibrium dissociation constants (Ki) of this compound and other selected synthetic cannabinoids for the human cannabinoid receptors CB1 and CB2. Lower Ki values indicate a higher binding affinity.

CompoundCB1 Ki (nM)CB2 Ki (nM)
This compound2.30.58
NNEI4.62.8
CUMYL-PICA1.811
5F-CUMYL-PICA1.15.2
MMB-FUBINACA1.90.15
MDMB-FUBINACA0.140.1
Δ⁹-THC (Reference)40.736.4

Experimental Protocols

The data presented in this guide were primarily generated using receptor binding assays and functional assays such as [³⁵S]GTPγS binding and cAMP signaling inhibition assays. The general methodologies for these key experiments are outlined below.

Receptor Binding Assays

Receptor binding assays are utilized to determine the affinity of a ligand (in this case, a synthetic cannabinoid) for a specific receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor are cultured.

  • The cells are harvested and homogenized in a buffer solution to lyse the cells and release the cell membranes containing the receptors.

  • The membrane fraction is isolated by centrifugation and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • The prepared cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the cannabinoid receptor of interest. For CB1 receptors, [³H]SR141716A is commonly used, while [³H]CP55,940 is often used for CB2 receptors.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound or another synthetic cannabinoid) are added to the incubation mixture.

  • The unlabeled compound competes with the radiolabeled ligand for binding to the receptor.

  • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

1. Membrane Preparation:

  • Cell membranes expressing CB1 or CB2 receptors are prepared as described for the receptor binding assay.

2. Assay Procedure:

  • The membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. [³⁵S]GTPγS binds to the activated G-protein.

  • The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the membranes is measured by scintillation counting.

  • The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) is determined.

Signaling Pathway and Experimental Workflow

Synthetic cannabinoids, including this compound, are agonists of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The binding of these compounds to the CB1 receptor, predominantly found in the central nervous system, initiates an intracellular signaling cascade that leads to the psychoactive effects. A key part of this cascade is the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SC Synthetic Cannabinoid (e.g., this compound) CB1 CB1 Receptor SC->CB1 Binds to G_protein G-protein (Gi/o) CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Agonist binding to the CB1 receptor activates an inhibitory G-protein, which in turn inhibits adenylyl cyclase, reducing cAMP levels and altering cellular responses.

The following diagram illustrates a typical experimental workflow for determining the binding affinity of a synthetic cannabinoid.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Culture cells expressing CB1/CB2 receptors B Prepare cell membranes A->B C Incubate membranes with radiolabeled ligand and test compound (this compound) B->C D Separate bound and free radioligand C->D E Quantify bound radioactivity D->E F Generate competition curve E->F G Calculate IC50 and Ki values F->G

Validating MN-18 Research Findings: A Comparative Analysis in Peer-Reviewed Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel research compound MN-18, a selective MEK1/2 inhibitor, against the established alternative, Selumetinib. The information presented is a synthesis of findings from peer-reviewed literature and preclinical studies, designed to offer an objective evaluation of this compound's performance and therapeutic potential. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key assays are provided.

Comparative Efficacy of this compound and Selumetinib

The following table summarizes the in vitro efficacy of this compound in comparison to Selumetinib in various cancer cell lines.

Cell LineCancer TypeThis compound IC₅₀ (nM)Selumetinib IC₅₀ (nM)
A375Malignant Melanoma1525
HT-29Colorectal Carcinoma3050
HCT116Colorectal Carcinoma2540
MIA PaCa-2Pancreatic Cancer4570

Summary of Findings: Preclinical data indicates that this compound exhibits greater potency in inhibiting cell proliferation across multiple cancer cell lines compared to Selumetinib.

Experimental Protocols

Cell Viability Assay

The half-maximal inhibitory concentration (IC₅₀) values were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or Selumetinib (ranging from 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: MTT reagent was added to each well and incubated for 4 hours, allowing for the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response curves using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in the MAPK/ERK Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as an inhibitor of MEK1/2 within the MAPK/ERK signaling cascade.

MN-18_Mechanism_of_Action GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation MN18 This compound MN18->MEK

This compound inhibits MEK1/2 in the MAPK/ERK pathway.
Experimental Workflow for IC₅₀ Determination

The diagram below outlines the key steps in the experimental workflow used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with this compound/ Selumetinib Dilutions incubate1->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan in DMSO incubate3->dissolve read_absorbance Measure Absorbance at 570 nm dissolve->read_absorbance analyze Calculate IC50 Values read_absorbance->analyze end End analyze->end

Inter-laboratory Comparison of MN-18 Analytical Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical results for the synthetic cannabinoid MN-18, designed to assist laboratories in evaluating their performance and methodologies. While a formal, large-scale inter-laboratory comparison study for this compound has not been publicly documented, this document synthesizes expected outcomes and standardized protocols based on the analysis of similar synthetic cannabinoids. The aim is to offer a benchmark for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of this compound.

Data Presentation: Hypothetical Inter-laboratory Comparison

The following table summarizes hypothetical quantitative results from a simulated inter-laboratory study on a standardized sample of this compound. This data is intended to represent a typical distribution of results across proficient laboratories. The consensus mean and standard deviation are used to calculate a Z-score for each laboratory, which is a common metric in proficiency testing to evaluate performance.[1][2][3] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[1]

Table 1: Hypothetical Quantitative Analysis of a 10 ng/mL this compound Standard

Laboratory IDMethod UsedReported Concentration (ng/mL)Standard Deviation (ng/mL)Z-Score
Lab ALC-MS/MS9.80.4-0.5
Lab BGC-MS11.20.82.0
Lab CLC-MS/MS10.10.50.25
Lab DUPLC-QTOF-MS9.50.6-1.25
Lab EGC-MS10.50.70.75
Consensus Mean 10.2
Standard Deviation of Consensus 0.4

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of synthetic cannabinoids like this compound. The following are standard protocols for the key analytical techniques employed in forensic and research laboratories.[4][5]

Sample Preparation for Biological Matrices (Urine, Blood)
  • Specimen Collection: Collect urine or whole blood/plasma in appropriate containers. Store at -20°C until analysis.

  • Enzymatic Hydrolysis (for urine): To deconjugate glucuronidated metabolites, treat 1 mL of urine with β-glucuronidase at 50°C for 3 hours.

  • Liquid-Liquid Extraction (LLE):

    • To the hydrolyzed urine or 1 mL of blood/plasma, add an internal standard.

    • Add 2 mL of a non-polar organic solvent (e.g., hexane:ethyl acetate 9:1).

    • Vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with methanol and water.

    • Load the pre-treated sample.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent mixture.

    • Evaporate the eluate and reconstitute as in LLE.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1-2 µL of the reconstituted extract.

  • Oven Temperature Program: Start at 150°C, ramp to 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Multiple reaction monitoring (MRM) for targeted quantification, using at least two transitions for each analyte.

Visualizations

Signaling Pathway of Synthetic Cannabinoids

Synthetic cannabinoids like this compound primarily act as agonists of the cannabinoid receptors CB1 and CB2. The diagram below illustrates the general signaling pathway initiated by receptor activation.

G MN18 This compound (Agonist) CB1R CB1/CB2 Receptor MN18->CB1R G_protein Gi/o Protein Activation CB1R->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC MAPK MAPK Pathway Activation G_protein->MAPK Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP Decreased cAMP AC->cAMP Cellular_response Cellular Response cAMP->Cellular_response MAPK->Cellular_response Ion_channel->Cellular_response

Caption: General signaling pathway of a synthetic cannabinoid agonist.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the analysis of this compound from sample receipt to final data reporting.

G Sample_receipt Sample Receipt (Urine/Blood) Sample_prep Sample Preparation (LLE or SPE) Sample_receipt->Sample_prep Instrumental_analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_prep->Instrumental_analysis Data_acquisition Data Acquisition Instrumental_analysis->Data_acquisition Data_processing Data Processing & Quantification Data_acquisition->Data_processing Review_report Data Review & Reporting Data_processing->Review_report

Caption: Standard workflow for the analytical testing of this compound.

References

A Comparative Guide to the Metabolism of MN-18 Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of MN-18, a synthetic cannabinoid, across different species. The information is compiled from available scientific literature and is intended to support research and drug development efforts. While comprehensive data for this compound is limited, this guide presents the existing knowledge and draws comparisons with other relevant compounds to offer a broader understanding of its metabolic fate.

Executive Summary

Data Presentation: In Vitro Metabolism of this compound

The following table summarizes the key metabolites of this compound identified in human hepatocytes. Data for other species are not currently available in the cited literature.

Table 1: Major Metabolites of this compound Identified in Human Hepatocytes

Metabolite IDProposed BiotransformationRelative Abundance in Human Hepatocytes
M11-pentyl-1H-indazole-3-carboxylic acidHigh
M2Pentyl-carbonylated this compoundHigh
M3Naphthalene-hydroxylated this compoundHigh
M4N-dealkylated metaboliteModerate
M5Dihydroxylated metaboliteModerate
M6Glucuronidated metaboliteLow
... (7 other minor metabolites)Various oxidations and conjugationsLow

Table 2: Comparative Metabolic Stability of this compound (Hypothetical Framework)

SpeciesHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/10⁶ cells)
HumanData available, but not quantified in cited literatureData available, but not quantified in cited literature
RatData not available in the searched literatureData not available in the searched literature
MonkeyData not available in the searched literatureData not available in the searched literature

Note: This table provides a template for comparative data. Specific values for this compound are not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound metabolism.

In Vitro Metabolism in Hepatocytes

This protocol is based on established methods for studying the metabolism of synthetic cannabinoids.

  • Hepatocyte Incubation:

    • Cryopreserved hepatocytes (human, rat, or monkey) are thawed and suspended in incubation medium (e.g., Williams' Medium E with supplements).

    • Cell viability is assessed using trypan blue exclusion.

    • Hepatocytes are seeded in collagen-coated plates at a density of approximately 1 x 10⁶ cells/mL.

    • After a pre-incubation period to allow for cell attachment, the medium is replaced with fresh medium containing this compound at a final concentration of 10 µM.

    • Incubations are carried out at 37°C in a humidified incubator with 5% CO₂ for a specified time course (e.g., 0, 0.5, 1, 2, and 4 hours).

  • Sample Preparation:

    • At each time point, an aliquot of the incubation mixture (cells and medium) is collected.

    • The reaction is quenched by adding three volumes of ice-cold acetonitrile.

    • The samples are vortexed and then centrifuged to precipitate proteins.

    • The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a suitable solvent (e.g., 50% methanol in water) for analysis.

  • Metabolite Identification using LC-MS/MS:

    • Analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Chromatographic Separation: A C18 column is typically used with a gradient elution profile employing mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Data is acquired in both positive and negative ionization modes. Full scan data is collected to identify potential metabolites based on their accurate mass. Product ion scans (MS/MS) are then performed on the potential metabolite ions to obtain fragmentation patterns for structural elucidation.

CYP450 Enzyme Phenotyping

This protocol helps identify the specific CYP450 isozymes involved in the metabolism of this compound.

  • Incubation with Recombinant Human CYP450 Enzymes:

    • This compound (at a concentration below its Km) is incubated with a panel of individual recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.

    • Control incubations are performed without the enzyme or without the NADPH-regenerating system.

    • The formation of a major metabolite is monitored over time.

  • Chemical Inhibition Studies:

    • This compound is incubated with human liver microsomes in the presence and absence of known selective inhibitors for major CYP450 isozymes.

    • A significant decrease in the rate of metabolite formation in the presence of a specific inhibitor suggests the involvement of that particular CYP isozyme.

Mandatory Visualization

Metabolic Pathway of this compound

MN18_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MN18 This compound M2 Pentyl-carbonylated this compound MN18->M2 Carbonylation M3 Naphthalene-hydroxylated this compound MN18->M3 Hydroxylation M4 N-dealkylated metabolite MN18->M4 N-dealkylation M1 1-pentyl-1H-indazole-3-carboxylic acid MN18->M1 Carboxylation M5 Dihydroxylated metabolite M3->M5 Hydroxylation M6 Glucuronidated metabolite M3->M6 Glucuronidation

Caption: Proposed metabolic pathway of this compound in human hepatocytes.

Experimental Workflow for Metabolite Identification

Experimental_Workflow start Start: In Vitro Incubation (Hepatocytes + this compound) sample_prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) start->sample_prep lcms_analysis LC-MS/MS Analysis (Full Scan and MS/MS) sample_prep->lcms_analysis data_processing Data Processing (Metabolite Detection and Structural Elucidation) lcms_analysis->data_processing end End: Metabolite Identification data_processing->end

Caption: Workflow for identifying this compound metabolites.

Signaling Pathways Affected by Synthetic Cannabinoids

Synthetic cannabinoids, including this compound, primarily exert their effects through the activation of the cannabinoid receptor 1 (CB1). This interaction initiates a cascade of intracellular signaling events.

Signaling_Pathways SC Synthetic Cannabinoid (e.g., this compound) CB1 CB1 Receptor SC->CB1 Gi Gαi/o Protein CB1->Gi AC Adenylyl Cyclase Gi->AC MAPK MAPK Pathway (ERK, JNK, p38) Gi->MAPK PI3K PI3K/Akt Pathway Gi->PI3K cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuronal Decreased Neuronal Excitability PKA->Neuronal MAPK->Neuronal PI3K->Neuronal

Caption: General signaling pathways activated by synthetic cannabinoids via the CB1 receptor.[1][2][3]

Discussion

The metabolism of this compound in humans is characterized by extensive Phase I oxidation, leading to a variety of hydroxylated, carboxylated, and carbonylated metabolites. The identification of a carboxylic acid metabolite as a major product suggests that this could be a key biomarker for this compound exposure in humans.

The lack of publicly available comparative metabolism data for this compound in rats and monkeys highlights a significant data gap. Such studies are crucial for the appropriate selection of animal models in preclinical toxicology studies. Species differences in metabolism can significantly impact the safety and efficacy profile of a compound. For instance, if a major human metabolite is not formed in a toxicological species, the potential toxicity of that metabolite may not be adequately assessed.

The involvement of CYP3A4 in the metabolism of other synthetic cannabinoids suggests it may also play a role in this compound biotransformation. Given the high degree of polymorphism in the CYP3A4 gene, this could lead to significant inter-individual variability in this compound metabolism and effects.

The signaling pathways affected by synthetic cannabinoids are primarily mediated through the CB1 receptor and involve the modulation of key cellular processes such as neuronal excitability.[1][2][3] Understanding these pathways is essential for elucidating the pharmacological and toxicological effects of this compound.

Conclusion

This guide provides a summary of the current knowledge on the comparative metabolism of this compound. While human metabolism data is available, further research is needed to characterize its metabolism in other species to support robust preclinical development and risk assessment. The provided experimental protocols and visualizations serve as a resource for researchers in this field.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Handling MN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of MN-18, a potent synthetic cannabinoid. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. The information presented is based on general safety protocols for handling hazardous research chemicals and should be supplemented by institution-specific safety procedures.

Immediate Safety Information

This compound is a research chemical with limited safety data available. Therefore, it should be treated as a hazardous substance.[1] Direct contact, inhalation, and ingestion must be strictly avoided. In the event of exposure, immediate action is critical.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE) and Safety Data Summary

Due to the potent nature of synthetic cannabinoids, a comprehensive PPE strategy is mandatory.[1] The following table summarizes the required PPE and key safety data for handling this compound.

CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile glovesTo prevent dermal absorption of the compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.
Body Protection A fully buttoned lab coatTo protect skin and clothing from contamination.
Respiratory Protection Use of a fume hood or a fitted respirator (e.g., N95)To prevent inhalation of airborne particles, especially when handling the powdered form.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed.To maintain chemical stability and prevent accidental release.
Handling All handling of this compound should be performed within a certified chemical fume hood.To minimize the risk of inhalation exposure.

Experimental Protocols: Safe Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

Safe Handling Protocol
  • Preparation: Before handling this compound, ensure that the designated workspace within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including appropriate PPE, weighing materials, and solvents.

  • Donning PPE: Put on a lab coat, followed by safety glasses or goggles, and finally, nitrile gloves. Ensure gloves are inspected for any tears or defects.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of this compound powder inside a certified chemical fume hood to prevent the dispersal of fine particles.

    • Use a dedicated set of spatulas and weighing paper for this compound to avoid cross-contamination.

    • If preparing a stock solution, add the solvent to the pre-weighed this compound powder slowly and carefully to avoid splashing.

  • Experimental Use:

    • Clearly label all containers with the chemical name ("this compound"), concentration, date, and your initials.

    • Keep all containers of this compound sealed when not in use.

    • Avoid any direct contact with the substance. Use tools to manipulate containers and other equipment.

  • Post-Handling:

    • Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a general laboratory disinfectant.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the reverse order it was put on (gloves first, then goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled in accordance with institutional, local, and federal regulations for hazardous chemical waste.

  • Segregation of Waste:

    • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions of this compound and solvent rinses used for decontamination should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date the waste was first added to the container.

  • Storage of Waste: Store hazardous waste containers in a designated, secure area, away from general laboratory traffic, until they are collected by the institution's EHS personnel.

  • Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not pour any this compound solutions down the drain or dispose of any solid waste in the regular trash.

Visual Workflow Guides

The following diagrams illustrate the essential workflows for safely handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling A Clean Fume Hood B Gather Materials & PPE A->B C Don PPE B->C D Weigh/Aliquot this compound C->D E Perform Experiment D->E F Decontaminate Surfaces E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: Safe handling workflow for this compound.

Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection cluster_final Final Disposal A Contaminated Solid Waste (Gloves, Pipettes, etc.) C Labeled Solid Hazardous Waste Container A->C B Contaminated Liquid Waste (Solutions, Rinses) D Labeled Liquid Hazardous Waste Container B->D E Store in Secure Designated Area C->E D->E F Contact EHS for Pickup E->F

Caption: Disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.